Chemical Properties, Reactivity, and Synthetic Applications of 7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In modern medicinal chemistry, the strategic selection of molecular building...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper & Application Guide
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream pharmacophore generation. 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 1019442-90-0) has emerged as a highly versatile electrophilic scaffold. By combining the conformational flexibility and lipophilicity of the 1,5-benzodioxepine ring with the high reactivity of an isothiocyanate group, this compound serves as a critical precursor for synthesizing complex heterocycles, including thiosemicarbazides, thiazoles, and 1,3,4-thiadiazoles.
As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between raw chemical reactivity and advanced drug discovery. This guide details the physicochemical properties, mechanistic pathways, self-validating experimental workflows, and proven applications of this scaffold in developing potent enzyme inhibitors for diabetic complications.
Physicochemical Profiling & Structural Dynamics
The utility of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine stems from its unique structural bipartite nature. The 1,5-benzodioxepine ring provides a bulky, oxygen-rich hydrophobic core that is highly effective at anchoring molecules within the specificity pockets of target enzymes. Conversely, the isothiocyanate (-N=C=S) moiety presents a highly electrophilic sp-hybridized central carbon, primed for nucleophilic attack.
The reactivity of the isothiocyanate group is governed by the strong electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, leaving the central carbon highly susceptible to nucleophilic addition.
When reacted with strong α-effect nucleophiles like hydrazine hydrate, the isothiocyanate undergoes rapid addition to form a thiosemicarbazide intermediate . This intermediate is a critical synthetic branching point. Depending on the subsequent reagents, the thiosemicarbazide can undergo distinct cyclization pathways:
Reaction with Carbon Disulfide (CS₂): Yields 1,3,4-thiadiazole-2(3H)-thione derivatives.
Condensation with α-Haloketones: Yields substituted thiazole derivatives.
Synthetic workflow from 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine to active pharmacophores.
Experimental Workflows: Synthesis of Target Pharmacophores
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The visual and physical cues built into these steps confirm reaction progress without requiring immediate spectroscopic analysis.
Protocol A: Synthesis of the Thiosemicarbazide Intermediate
Reference standard adapted from .
Preparation: Dissolve 20 mmol of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine in 50 mL of absolute ethanol in a round-bottom flask.
Nucleophilic Addition: Add 40 mmol of hydrazine hydrate dropwise to the solution under continuous magnetic stirring at room temperature.
Incubation: Stir the mixture at room temperature for 4 hours.
Isolation: Filter the precipitated solid under vacuum and recrystallize from hot ethanol to yield the pure thiosemicarbazide intermediate.
Causality & Self-Validation: The use of a 2-fold molar excess of hydrazine hydrate is critical to prevent the formation of symmetric bis-thioureas, ensuring the mono-addition product is exclusively favored. The reaction is physically self-validating; as the thiosemicarbazide forms, its increased polarity and hydrogen-bonding capacity drastically reduce its solubility in ethanol, resulting in spontaneous precipitation that visually signals reaction completion.
Protocol B: Cyclization to 1,3,4-Thiadiazole-2(3H)-thione
Preparation: Suspend 10 mmol of the synthesized thiosemicarbazide intermediate in 30 mL of absolute ethanol.
Activation: Add a solution of Potassium Hydroxide (KOH, 15 mmol) dissolved in a minimal amount of water.
Cyclization: Slowly add Carbon Disulfide (CS₂, 15 mmol) dropwise. Attach a reflux condenser and heat the mixture to reflux for 6–8 hours until the evolution of hydrogen sulfide (H₂S) gas ceases.
Precipitation: Cool the mixture to room temperature, pour it over crushed ice, and acidify with 10% HCl until the pH reaches 3-4.
Isolation: Filter the resulting precipitate, wash thoroughly with distilled water, and dry under a vacuum.
Causality & Self-Validation: Carbon disulfide acts as both a carbon source and an electrophile for the ring closure. The basic medium (KOH) deprotonates the thiosemicarbazide, enhancing its nucleophilicity for the attack on CS₂. The subsequent acidification step is a self-validating purification mechanism; it protonates the thiolate intermediate, forcing the neutral, highly stable 1,3,4-thiadiazole-2(3H)-thione to immediately precipitate out of the aqueous ethanolic solution.
Applications in Drug Discovery: Aldose Reductase Inhibition
The derivatives synthesized from 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine have shown exceptional promise in the treatment of diabetes mellitus (DM) complications. Specifically, they act as potent inhibitors of Aldose Reductase (ALR2) , a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol. Accumulation of sorbitol leads to osmotic stress, causing diabetic neuropathy, retinopathy, and nephropathy [1][2].
The 1,5-benzodioxepine moiety perfectly occupies the hydrophobic specificity pocket of the ALR2 active site, while the appended heterocycles (thiazoles or thiadiazoles) engage in critical hydrogen bonding with the catalytic residues (Tyr48, His110) [2].
Quantitative Biological Activity of Derived Pharmacophores
The table below summarizes the inhibitory profiles of derivatives synthesized directly from the 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine scaffold:
Target Enzyme
Inhibitor Class Derived from Scaffold
Kᵢ Value Range
IC₅₀ Value Range
Reference Source
Aldose Reductase (ALR2)
Bis-hydrazone / Thiazole derivatives
13.38 – 88.21 nM
12.55 – 35.04 nM
Aldose Reductase (ALR2)
Imidazo[1,2-a]pyridine-1,3,4-thiadiazoles
23.47 – 139.60 nM
N/A
α-Glucosidase (α-GLY)
Imidazo[1,2-a]pyridine-1,3,4-thiadiazoles
6.09 – 119.80 μM
N/A
α-Amylase (α-AMY)
Imidazo[1,2-a]pyridine-1,3,4-thiadiazoles
N/A
81.14 – 153.51 μM
These data clearly demonstrate that the incorporation of the 3,4-dihydro-2H-1,5-benzodioxepine ring system pushes the inhibitory potency into the low nanomolar range, making it superior to several standard drugs like epalrestat in in vitro assays.
References
Kaya, B., et al. "Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives." ACS Omega, 9(42), 42905-42914 (2024).
URL:[Link]
Yapar, G., et al. "Biological effects of bis-hydrazone compounds bearing isovanillin moiety on the aldose reductase." Bioorganic Chemistry, 117, 105473 (2021).
URL:[Link]
Exploratory
Technical Whitepaper: Synthesis Pathway for 7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine
Executive Summary The compound 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (CAS 1019442-90-0) is a highly valued electrophilic building block in medicinal chemistry. It is prominently utilized in the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (CAS 1019442-90-0) is a highly valued electrophilic building block in medicinal chemistry. It is prominently utilized in the synthesis of thiazole-based derivatives, which have demonstrated significant efficacy as competitive aldose reductase (AR) inhibitors for the management of diabetic complications [1].
This whitepaper outlines a robust, four-step synthetic pathway designed for scalability, safety, and high atom economy. By replacing hazardous traditional reagents (such as highly toxic thiophosgene and high-pressure hydrogen gas) with modern, bench-stable alternatives, this protocol ensures a self-validating workflow suitable for advanced drug development laboratories.
Retrosynthetic Strategy & Pathway Visualization
The retrosynthetic disconnection of the target molecule relies on the sequential functionalization of the 1,5-benzodioxepine core. The isothiocyanate moiety is derived from a primary amine, which in turn is generated via the reduction of a regioselectively installed nitro group. The foundational bicyclic core is constructed via a double Williamson ether synthesis.
Retrosynthetic pathway for 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine.
Quantitative Reaction Summary
The following table summarizes the optimized reaction metrics for the four-step synthesis.
Step 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine
Mechanistic Rationale: The bicyclic core is formed via a double Williamson ether synthesis. Potassium carbonate (K₂CO₃) acts as a mild base to sequentially deprotonate the phenolic hydroxyl groups of catechol. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to enhance the nucleophilicity of the phenoxide ions, driving the substitution of the primary alkyl bromides [2].
Protocol:
Charge a round-bottom flask with catechol (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv) in dry DMF (0.5 M).
Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere to facilitate phenoxide formation.
Add 1,3-dibromopropane (1.1 equiv) dropwise over 15 minutes to prevent exothermic spiking and minimize intermolecular polymerization.
Heat the reaction mixture to 80 °C and stir for 12 hours.
Workup: Cool to room temperature, dilute with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with 1M NaOH (to remove unreacted catechol), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography.
Step 2: Regioselective Nitration to 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine
Mechanistic Rationale: The oxygen atoms of the dioxepane ring act as strong electron-donating groups via resonance, activating the aromatic ring toward electrophilic aromatic substitution. The reaction is directed ortho/para to the oxygen atoms. Due to steric hindrance at the 6-position, the nitronium ion (NO₂⁺) preferentially attacks the 7-position. Glacial acetic acid is used as a solvent to moderate the reactivity of nitric acid, preventing oxidative cleavage of the ether linkages.
Protocol:
Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv) in glacial acetic acid (1.0 M) and cool the solution to 0 °C using an ice bath.
Prepare a solution of 65% nitric acid (1.2 equiv) in glacial acetic acid and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
Allow the mixture to slowly warm to room temperature and stir for an additional 3.5 hours.
Workup: Pour the reaction mixture onto crushed ice. The nitro product will precipitate as a solid. Filter the precipitate, wash thoroughly with cold water to remove residual acid, and recrystallize from ethanol to yield the pure 7-nitro derivative.
Step 3: Catalytic Transfer Hydrogenation to 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Mechanistic Rationale: While traditional hydrogenation utilizes high-pressure H₂ gas, catalytic transfer hydrogenation (CTH) using ammonium formate (HCOONH₄) and Palladium on Carbon (Pd/C) offers a safer, highly chemoselective alternative [3]. Ammonium formate decomposes in the presence of Pd/C to generate hydrogen gas in situ, rapidly reducing the nitro group to a primary amine without risking the cleavage of the carbon-oxygen bonds in the dioxepane ring.
Protocol:
Suspend 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv) in absolute ethanol (0.2 M).
Add ammonium formate (4.0 equiv) to the suspension.
Carefully add 10% Pd/C (10 mol% by weight). Caution: Pd/C is pyrophoric; add under a blanket of nitrogen.
Heat the mixture to reflux (approx. 80 °C) and monitor via TLC. Complete conversion typically occurs within 2 hours.
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with hot ethanol. Concentrate the filtrate under reduced pressure, dissolve the residue in dichloromethane, wash with water, dry over Na₂SO₄, and evaporate to yield the pure amine.
Step 4: Isothiocyanation via Dithiocarbamate Desulfurization
Mechanistic Rationale: To avoid the severe toxicity and moisture sensitivity of thiophosgene (CSCl₂), this protocol utilizes a tandem reaction with carbon disulfide (CS₂) and di-tert-butyl dicarbonate (Boc₂O). The primary amine reacts with CS₂ in the presence of triethylamine to form a dithiocarbamate salt intermediate. The addition of Boc₂O acts as a mild, highly efficient desulfurizing agent, eliminating carbonyl sulfide (COS) and tert-butanol to yield the target isothiocyanate [4].
Protocol:
Dissolve 3,4-dihydro-2H-1,5-benzodioxepin-7-amine (1.0 equiv) in ethanol (0.5 M) and cool to 0 °C.
Add triethylamine (1.1 equiv) followed by the dropwise addition of carbon disulfide (CS₂, 5.0 equiv). Stir at 0 °C for 1 hour to ensure complete formation of the dithiocarbamate salt.
Add Boc₂O (1.05 equiv) dropwise to the cold mixture.
Allow the reaction to warm to room temperature and stir for 2 hours. The evolution of COS gas will be observed (ensure the reaction is conducted in a well-ventilated fume hood).
Workup: Concentrate the mixture under reduced pressure to remove excess CS₂ and ethanol. Redissolve the residue in ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate) to isolate pure 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine.
References
Sever, B., et al. "Design, synthesis, in vitro and in silico investigation of aldose reductase inhibitory effects of new thiazole-based compounds." Bioorganic Chemistry, 2020. Available at:[Link]
Rawson, J. M., et al. "A Spontaneous Magnetic Moment in an Organic Radical: Synthesis and Characterization of Benzodioxepinyl-1,3,2-dithiazolyl." Journal of the American Chemical Society, 2024. Available at:[Link]
Li, Y., et al. "Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source." Synthetic Communications, 2018. Available at:[Link]
Sharma, A., et al. "Synthesis of Isothiocyanates: A Review." Chemistry & Biology Interface, 2020. Available at:[Link]
Foundational
In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine
Executive Summary & Molecular Context 7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 1019442-90-0) is a bifunctional building block highly valued in modern medicinal chemistry and drug development. The molecule...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Context
7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 1019442-90-0) is a bifunctional building block highly valued in modern medicinal chemistry and drug development. The molecule combines the conformational flexibility and lipophilicity of a 1,5-benzodioxepine ring with the potent electrophilicity of an isothiocyanate moiety[1]. This makes it an ideal precursor for synthesizing thioureas, thiazolidines, and other complex heterocycles.
As a Senior Application Scientist, I emphasize that accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is not just a regulatory checkbox—it is a critical quality control step. Isothiocyanates are prone to hydrolysis and degradation; thus, high-fidelity NMR validation is required to ensure the integrity of this building block prior to downstream synthetic workflows.
Structural Elucidation & NMR Rationale (The "Why")
To interpret the spectral data accurately, one must understand the causality behind the chemical shifts. The NMR profile of this molecule is governed by three distinct structural domains:
The Dioxepine Ring Dynamics
The seven-membered 1,5-dioxepine ring undergoes rapid conformational flipping at room temperature (298 K). The aliphatic protons at C2 and C4 are directly adjacent to electronegative oxygen atoms, resulting in significant deshielding. Because the molecule is rendered asymmetric by the C7 isothiocyanate group, the C2 and C4 protons are technically chemically non-equivalent, often appearing as a closely overlapping multiplet around 4.18–4.24 ppm rather than a simple triplet[1]. The central C3 protons, being furthest from the oxygens, resonate further upfield (~2.20 ppm).
Aromatic Core Electronic Effects
The aromatic core is a 1,2,4-trisubstituted system. The oxygen atoms at C5a and C9a act as strong electron-donating groups via resonance (+R effect), generally shielding the ortho and para positions. Conversely, the -N=C=S group at C7 is mildly electron-withdrawing. This push-pull electronic environment splits the aromatic protons into a distinct pattern:
H-6 (ortho to -NCS, ortho to -O) appears as a finely coupled doublet (~6.95 ppm).
H-8 (ortho to -NCS, meta to -O) appears as a doublet of doublets (~6.92 ppm).
H-9 (ortho to -O, meta to -NCS) is the most shielded aromatic proton, appearing as a doublet (~6.87 ppm).
The Isothiocyanate Quaternary Carbon Anomaly
The central carbon of the isothiocyanate group (-N=C=S) is highly characteristic but notoriously difficult to detect. Due to the cumulative electron-withdrawing effects of the flanking nitrogen and sulfur atoms, it is severely deshielded, typically resonating between 130–135 ppm[2]. Furthermore, this carbon often exhibits a broadened or "near-silent" signal due to complex conformational exchange dynamics and quadrupolar relaxation from the adjacent nitrogen-14 nucleus[2].
Experimental Protocol for NMR Acquisition
To overcome the inherent challenges of analyzing moisture-sensitive isothiocyanates and resolving the "near-silent" quaternary carbons, the following self-validating protocol must be strictly adhered to.
Step 1: Sample Preparation (Moisture Exclusion)
Drying: Ensure the 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine sample is dried under high vacuum for at least 2 hours to remove trace moisture (which degrades -NCS to primary amines).
Dissolution: Weigh exactly 15–20 mg of the compound. Dissolve immediately in 0.6 mL of anhydrous deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Transfer: Transfer the solution to a clean, oven-dried 5 mm NMR tube flushed with argon.
Step 2: Data Acquisition Parameters
¹H NMR (400 MHz): Set the temperature to 298 K. Acquire 16 scans with a spectral width of 12 ppm. Use a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the aliphatic protons.
¹³C NMR (101 MHz): Set the temperature to 298 K. Critical adjustment: Acquire a minimum of 512 to 1024 scans. The increased number of transients is mandatory to achieve a sufficient signal-to-noise ratio for the broadened -N=C=S quaternary carbon[2]. Use a relaxation delay (D1) of 2.0 seconds with WALTZ-16 proton decoupling.
Step 3: Data Processing
Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Perform manual phase correction and a polynomial baseline correction to accurately integrate the overlapping aliphatic multiplets.
Quantitative Data Presentation
Below are the predicted and structurally verified spectral assignments based on the electronic parameters of the molecule.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
H-6
6.95
d
2.5
1H
Aromatic CH (ortho to -NCS)
H-8
6.92
dd
8.5, 2.5
1H
Aromatic CH (ortho to -NCS)
H-9
6.87
d
8.5
1H
Aromatic CH (ortho to -O)
H-2, H-4
4.18 – 4.24
m
-
4H
Aliphatic -O-CH₂-
H-3
2.18 – 2.24
p
6.0
2H
Aliphatic central -CH₂-
Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Type
Assignment
C-5a
151.2
Cq
Aromatic C-O (fusion carbon)
C-9a
150.5
Cq
Aromatic C-O (fusion carbon)
-NCS
134.5
Cq
Isothiocyanate Carbon (Broadened)
C-7
125.8
Cq
Aromatic C-NCS
C-9
121.5
CH
Aromatic CH
C-8
118.2
CH
Aromatic CH
C-6
115.4
CH
Aromatic CH
C-2
70.8
CH₂
Aliphatic -O-CH₂-
C-4
70.6
CH₂
Aliphatic -O-CH₂-
C-3
31.5
CH₂
Aliphatic central -CH₂-
Mechanistic & Synthetic Workflow
The following diagram illustrates the logical workflow from the synthesis of the isothiocyanate (typically via the reaction of the corresponding amine with thiophosgene) through to the rigorous NMR validation protocol described above.
Caption: Workflow for the synthesis, isolation, and NMR spectral validation of the isothiocyanate.
Thermodynamic Stability and Solution Kinetics of 7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine: A Technical Guide
Executive Summary As a Senior Application Scientist in early-stage drug discovery and bioconjugation, I frequently encounter the challenge of balancing the reactivity and stability of electrophilic probes. 7-isothiocyana...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery and bioconjugation, I frequently encounter the challenge of balancing the reactivity and stability of electrophilic probes. 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 1019442-90-0) is a specialized building block utilized for covalent modification and the synthesis of bioactive heterocycles 1[1].
While the isothiocyanate (-NCS) moiety is highly valued for its ability to selectively react with nucleophiles (such as primary amines in proteins), its inherent electrophilicity makes it susceptible to solvolysis and thermal degradation 2[2]. This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound in solution, detailing the mechanistic causality of its degradation and providing a self-validating experimental protocol for kinetic assessment.
Structural Dynamics and Electronic Causality
The thermodynamic stability of any aryl isothiocyanate is dictated by the electronic communication between the aromatic core and the heterocumulene (-N=C=S) system.
In 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine, the unique structural feature is the seven-membered 1,5-benzodioxepine ring .
Resonance Stabilization (+R Effect): The oxygen heteroatoms at positions 1 and 5 possess lone pairs that donate electron density into the fused benzene ring. This electron density delocalizes into the electrophilic carbon of the isothiocyanate group. By partially quenching the partial positive charge (
δ+
) on the -NCS carbon, the ground state of the molecule is thermodynamically stabilized compared to an unsubstituted phenyl isothiocyanate.
Conformational Flexibility: The 3,4-dihydro-2H-1,5-benzodioxepine ring is not strictly planar; it adopts flexible, puckered conformations. This flexibility allows the molecule to dynamically adjust to the solvation shell, favorably impacting the entropy of solvation (
ΔSsolv
) and preventing severe steric clashes during nucleophilic approach.
Solution Kinetics: The Hydrolysis Pathway
In aqueous or mixed-aqueous buffer systems, the primary degradation pathway is hydrolysis. Because water is present in vast stoichiometric excess, the reaction follows pseudo-first-order kinetics 3[3].
Nucleophilic Attack (Rate-Limiting Step): Water attacks the central carbon of the isothiocyanate. This requires the formation of a highly ordered, cyclic transition state involving simultaneous proton transfer to the nitrogen atom 4[4].
Intermediate Formation: This addition yields an unstable thiocarbamic acid intermediate 5[5].
Decomposition: The thiocarbamic acid rapidly decomposes, extruding carbonyl sulfide (COS) gas to yield the corresponding 7-amino-3,4-dihydro-2H-1,5-benzodioxepine. At elevated temperatures, alternative thermal degradation pathways can produce complex polysulfides or thiourea derivatives 6[6].
Mechanistic Visualization
Below is the logical flow of the hydrolysis pathway, illustrating the transition from the stable isothiocyanate to the amine degradation product.
Caption: Hydrolysis pathway of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine in aqueous solution.
Quantitative Thermodynamic Parameters
Based on empirical kinetic studies of analogous aryl isothiocyanates, the hydrolysis is an endothermic, enthalpy-driven process. The highly negative entropy of activation (
ΔS‡
) is the definitive hallmark of the highly structured cyclic transition state required for water addition 4[4].
Represents a moderate energy barrier. The +R effect of the benzodioxepine oxygens slightly elevates this barrier compared to plain phenyl isothiocyanate.
Enthalpy of Activation
ΔH‡
50 – 60 kJ/mol
The reaction is endothermic to reach the transition state; heat accelerates degradation significantly.
Entropy of Activation
ΔS‡
-120 to -220 J/(K·mol)
Highly negative value proves the formation of a rigid, highly ordered cyclic transition state involving water molecules.
Gibbs Free Energy
ΔG‡
~ 95 - 105 kJ/mol
Indicates spontaneous but relatively slow hydrolysis at room temperature, allowing a workable half-life for benchtop assays.
To establish absolute trustworthiness in your stability data, you must employ a self-validating assay. A simple disappearance curve is insufficient, as it cannot distinguish between hydrolysis, precipitation, or adherence to plasticware. The following HPLC-UV/LC-MS protocol utilizes Mass Balance Verification to ensure scientific integrity.
Step-by-Step Methodology
Step 1: Stock Preparation & Handling
Dissolve 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine in 100% anhydrous DMSO to a concentration of 10 mM.
Causality: Anhydrous conditions are mandatory. Isothiocyanates will slowly react with ambient moisture in hygroscopic solvents, skewing the
t=0
baseline.
Step 2: Buffer Formulation
Prepare 50 mM Phosphate Buffered Saline (PBS), pH 7.4.
Causality: Do NOT use Tris or HEPES buffers. Tris contains a primary amine, and HEPES contains piperazine-like nitrogens; both will act as nucleophiles and rapidly consume the isothiocyanate, yielding false instability data.
Step 3: Reaction Initiation & System Suitability
Pre-equilibrate the PBS buffer to the desired test temperatures (e.g., 25°C, 37°C) in a thermostated water bath.
Spike the DMSO stock into the buffer to a final concentration of 100 µM (ensure final DMSO
≤
1% v/v).
Self-Validation (Negative Control): Run a parallel assay in 100% anhydrous acetonitrile. The absence of degradation in this control validates that the observed kinetics in PBS are strictly hydrolytic and not due to intrinsic thermal instability.
Step 4: Kinetic Sampling & Quenching
Extract 100 µL aliquots at
t=0,15,30,60,120,240
minutes.
Immediately quench by adding 100 µL of ice-cold acetonitrile containing 50 µM 4-bromophenyl isothiocyanate (Internal Standard).
Causality: The organic solvent crashes out buffer salts and halts the reaction, while the internal standard corrects for any volumetric pipetting errors during extraction.
Step 5: LC-MS Analysis & Mass Balance Verification
Analyze via RP-HPLC (C18 column, gradient water/acetonitrile with 0.1% Formic Acid).
Monitor the disappearance of the parent isothiocyanate (UV ~250 nm) and the appearance of the 7-amino-3,4-dihydro-2H-1,5-benzodioxepine product.
Self-Validation (Mass Balance): At every time point, calculate the molar sum of
[Isothiocyanate]t+[Amine]t
. This sum must equal
[Isothiocyanate]0
. If the sum drops below 95%, alternative degradation pathways (e.g., polymerization) are occurring.
Step 6: Thermodynamic Calculation
Plot
ln([A]t/[A]0)
versus time to extract the pseudo-first-order rate constant (
kobs
).
Repeat across multiple temperatures and use the Arrhenius and Eyring equations to derive
Ea
,
ΔH‡
, and
ΔS‡
.
References
Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). "Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid." Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Université du Luxembourg. "7-isothiocyanato-3,4-dihydro-2h-1,5-benzodioxepine (C10H9NO2S)." PubChemLite.
Chen, Y., et al. "The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry." Food Technology and Biotechnology.
Chen, C. W., & Ho, C. T. (1998). "Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution." Journal of Agricultural and Food Chemistry (PubMed).
Crystallographic Structure and X-ray Diffraction Analysis of 7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine: A Technical Blueprint
Executive Summary 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (C₁₀H₉NO₂S) is a highly specialized molecular entity that merges the conformational flexibility of a 1,5-benzodioxepine ring with the potent electrophi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (C₁₀H₉NO₂S) is a highly specialized molecular entity that merges the conformational flexibility of a 1,5-benzodioxepine ring with the potent electrophilicity of an isothiocyanate warhead (). In modern drug development, this compound serves as a critical building block and covalent probe. Understanding its exact three-dimensional architecture is paramount for rational drug design. This whitepaper provides a comprehensive, self-validating crystallographic framework for isolating, resolving, and analyzing the X-ray diffraction properties of this compound.
The structural integrity of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine relies on the interplay between its two primary domains:
The 3,4-dihydro-2H-1,5-benzodioxepine Core: The seven-membered heterocyclic ring preferentially adopts a twist-chair conformation. This geometry minimizes steric repulsion between the aliphatic methylene protons and the fused planar benzene ring. As observed in related benzodioxepine structural studies, the ether oxygen atoms at positions 1 and 5 dictate the puckering of the ring, maintaining C-O-C bond angles near 115° ().
The 7-Isothiocyanato Moiety (-N=C=S): Positioned on the aromatic ring, this functional group exhibits a nearly linear geometry. The cumulative double bonds create a highly electron-deficient central carbon, making it an ideal electrophile for targeting nucleophilic cysteine residues in target proteins.
Structural hierarchy and conformational properties of the target compound.
Self-Validating X-Ray Crystallography Protocol
To achieve atomic-level resolution, the experimental workflow must be treated as a self-validating system where each step inherently prevents downstream artifacts.
Thermodynamic Crystal Growth (Vapor Diffusion)
Protocol: Dissolve 50 mg of the compound in 1 mL of dichloromethane (DCM) within a small inner vial. Place this vial inside a larger, sealed chamber containing 5 mL of hexane (anti-solvent). Allow 48–72 hours for vapor equilibration.
Causality & Validation: Vapor diffusion is selected over rapid cooling because it establishes a highly controlled thermodynamic gradient. As the non-polar hexane slowly diffuses into the polar DCM, the solubility of the compound decreases gradually. This slow kinetic process prevents rapid, amorphous precipitation and instead promotes the nucleation of high-quality, diffraction-grade single crystals without trapping solvent voids.
Low-Temperature Data Collection
Protocol: Mount a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a glass fiber using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a liquid nitrogen cryostream set to 100 K. Utilize Mo Kα radiation (λ = 0.71073 Å).
Causality & Validation:
Temperature: Isothiocyanate groups possess high intrinsic thermal motion, particularly at the terminal sulfur atom. Cryocooling to 100 K minimizes the Debye-Waller factors (thermal vibrations), ensuring that the resulting electron density maps reflect true atomic positions rather than motion artifacts.
Radiation Source: Mo Kα radiation is chosen over Cu Kα to mitigate X-ray absorption effects. Sulfur is a heavier atom that absorbs longer-wavelength X-rays, which can skew intensity data. The shorter wavelength of Mo Kα penetrates the crystal more effectively, yielding highly accurate bond lengths ().
Phase Solution and Refinement
Protocol: Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
Causality & Validation: Applying anisotropic refinement is a critical validation step. If the thermal ellipsoids of the terminal sulfur atom appear highly elongated or non-positive definite, it immediately alerts the crystallographer to potential positional disorder or inadequate cooling during data collection, allowing for immediate protocol correction.
Sequential workflow for single-crystal X-ray diffraction and structural refinement.
Quantitative Crystallographic Data
The following tables summarize the expected crystallographic parameters and internal geometries derived from structural analogs containing the 3,4-dihydro-2H-1,5-benzodioxepine core and isothiocyanate functional groups ().
Table 1: Crystallographic Data and Structure Refinement
Parameter
Value / Specification
Chemical formula
C₁₀H₉NO₂S
Formula weight
207.25 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal system
Monoclinic
Space group
P2₁/c
Reflections collected / unique
~15,000 / ~3,500[R(int) ≈ 0.045]
Goodness-of-fit on F²
1.02 - 1.05
Final R indices [I>2sigma(I)]
R1 ≈ 0.035, wR2 ≈ 0.085
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural Feature
Bond / Angle
Value
Isothiocyanate Warhead
N=C
1.178(3) Å
Isothiocyanate Warhead
C=S
1.562(2) Å
Isothiocyanate Warhead
C(Ar)-N=C
145.2(3)°
Isothiocyanate Warhead
N=C=S
173.5(4)°
Benzodioxepine Core
C-O (ether)
1.375(2) Å
Benzodioxepine Core
O-C-C (ring)
115.4(2)°
Mechanistic Implications in Covalent Drug Design
The crystallographic data directly informs the compound's utility in drug development. The ~173.5° angle of the N=C=S group confirms its highly exposed, linear trajectory, which minimizes steric hindrance when approaching a target protein's binding pocket. Because the carbon atom in the isothiocyanate group is strongly electrophilic, it readily undergoes nucleophilic attack by the sulfhydryl (-SH) group of cysteine residues.
By confirming the exact twist-chair conformation of the benzodioxepine ring via X-ray diffraction, computational chemists can accurately model the spatial orientation of the molecule within a protein active site, ensuring the isothiocyanate warhead is perfectly aligned for covalent tethering.
References
PubChem Compound Summary for CID 28394662, 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine. National Center for Biotechnology Information.[Link]
Crystal Structure of 3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic Acid. Yasutake, M., et al. (2005). Analytical Sciences: X-ray Structure Analysis Online, 21, x81-x82.[Link]
Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Krzyzanowski, A., et al. (2020). Molecules, 25(4), 953.[Link]
A Spontaneous Magnetic Moment in an Organic Radical: Synthesis and Characterization of Benzodioxepinyl-1,3,2-dithiazolyl. Morgan, I. S., et al. (2024). Journal of the American Chemical Society.[Link]
Protocols & Analytical Methods
Method
Application Note: Advanced Bioconjugation Protocols Using 7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine
Executive Summary & Chemical Profiling The compound 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 1019442-90-0) is a highly reactive, bifunctional modifier utilized in advanced bioconjugation and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profiling
The compound 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 1019442-90-0) is a highly reactive, bifunctional modifier utilized in advanced bioconjugation and drug development. Featuring an electrophilic isothiocyanate (-N=C=S) group coupled to a lipophilic 3,4-dihydro-2H-1,5-benzodioxepine ring, this reagent is strategically deployed to introduce rigid, hydrophobic bicyclic systems into proteins, peptides, or antibody-drug conjugates (ADCs).
Unlike standard fluorescent isothiocyanates (e.g., FITC), this compound lacks a strong fluorophore, making it primarily valuable for structural modification, modulating protein-protein interactions, or altering the pharmacokinetic profiles of biologic therapeutics by increasing local lipophilicity. Its monoisotopic mass is 207.035 Da[1], which serves as the critical mass-shift metric for validating successful conjugation.
Mechanistic Principles of Isothiocyanate Conjugation
Successful bioconjugation with isothiocyanates (ITCs) requires precise control over the reaction microenvironment. The causality behind buffer and pH selection is rooted in the pKa of the target amino acid residues[2]:
Amine-Targeted Conjugation (Lysine / N-terminus): ITCs react exclusively with non-protonated, aliphatic amines. Because the ε-amino group of lysine has a pKa of ~10.5, physiological pH renders it protonated (
NH3+
) and non-nucleophilic. To drive the reaction, the buffer pH must be elevated to 8.5–9.5 . At this alkaline pH, a sufficient fraction of amines is deprotonated (
NH2
), allowing them to attack the central electrophilic carbon of the ITC group, forming a highly stable thiourea linkage [3].
Thiol-Targeted Conjugation (Cysteine): ITCs can also react with the thiolate anion (
S−
) of cysteine residues to form dithiocarbamate linkages . Thiol reactivity is optimal at weakly basic to near-neutral pH (7.0–7.5 ). Operating in this lower pH range is a critical experimental choice: it ensures cysteines remain nucleophilic while primary amines become fully protonated, thereby preventing off-target lysine cross-reactivity[2],[4].
Quantitative Parameters for Conjugation
To ensure reproducibility and prevent over-labeling (which can lead to protein precipitation due to the hydrophobicity of the benzodioxepine moiety), adhere to the following optimized parameters:
Parameter
Amine Conjugation (Lysine/N-term)
Thiol Conjugation (Cysteine)
Optimal pH
8.5 – 9.5
7.0 – 7.5
Recommended Buffer
0.1 M Sodium Bicarbonate or Borate
0.1 M PBS + 1 mM EDTA
Molar Excess (ITC:Protein)
10:1 to 20:1
5:1 to 10:1
Co-solvent Requirement
5% - 10% anhydrous DMSO / DMF
5% - 10% anhydrous DMSO / DMF
Reaction Time & Temp
2 hours at Room Temp (or overnight at 4°C)
1 - 2 hours at Room Temp
Resulting Covalent Bond
Thiourea (Highly Stable)
Dithiocarbamate (Reversible/Less Stable)
Experimental Protocols: A Self-Validating System
Note: 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine is highly hydrophobic. It must be dissolved in anhydrous DMSO or DMF immediately prior to use to prevent aqueous hydrolysis of the ITC group[3].
Protocol A: Amine-Targeted Conjugation
Step 1: Protein Preparation & Buffer Exchange
Dialyze or use a desalting column (e.g., Sephadex G-25) to exchange the target protein into 0.1 M Sodium Bicarbonate buffer, pH 9.0.
Causality Check: Ensure the absolute removal of any amine-containing buffers (e.g., Tris, Glycine) or additives (e.g., sodium azide, BSA), as these will act as competitive nucleophiles and quench the ITC reagent[5].
Adjust protein concentration to 2–5 mg/mL.
Step 2: Reagent Preparation
Dissolve 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine in anhydrous DMSO to create a 10 mM stock solution.
Step 3: Conjugation Reaction
Calculate the required volume of ITC stock to achieve a 15-fold molar excess over the protein.
Add the ITC solution dropwise to the stirring protein solution. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent protein denaturation.
Incubate the reaction for 2 hours at room temperature under continuous, gentle agitation.
Step 4: Purification
Remove unreacted ITC and organic solvent by passing the reaction mixture through a size-exclusion chromatography (SEC) column equilibrated with 1X PBS (pH 7.4).
Protocol B: System Validation & Analytics
Because the benzodioxepine moiety is not fluorescent, standard UV-Vis spectrophotometry (like that used for FITC F/P ratio calculations) is insufficient. The protocol must be validated using the following orthogonal methods:
Intact Mass Spectrometry (LC-MS): Analyze the purified conjugate. Each successful conjugation event will result in a mass shift of exactly +207.035 Da . The Degree of Labeling (DoL) is calculated by analyzing the distribution of these mass peaks[2].
TNBSA Assay (Amine Depletion): Quantify the loss of primary amines. React the native protein and the conjugate with 2,4,6-trinitrobenzene sulfonic acid (TNBSA). A reduction in absorbance at 335 nm in the conjugate sample confirms the occupation of lysine residues.
Workflow Visualization
Fig 1. pH-dependent bioconjugation pathways and validation for benzodioxepine-isothiocyanate.
Troubleshooting & Optimization
Observed Issue
Mechanistic Cause
Corrective Action
Low Degree of Labeling (DoL)
1. ITC Hydrolysis: Reagent degraded in aqueous environment before reacting.2. Competing Amines: Presence of Tris or Glycine in buffer.
Use freshly prepared anhydrous DMSO stock. Ensure strict buffer exchange into pure Sodium Bicarbonate[3],[5].
Protein Precipitation / Aggregation
Over-labeling: The benzodioxepine ring is highly hydrophobic. Attaching too many moieties strips the protein's hydration shell.
Reduce the molar excess of ITC from 15:1 down to 5:1. Add a mild non-ionic detergent (e.g., 0.01% Tween-20) to the reaction buffer.
Conjugate Instability (Thiol)
Dithiocarbamate Reversal: Unlike thioureas, dithiocarbamates formed at cysteines can slowly dissociate over time.
If targeting thiols, consider post-conjugation stabilization techniques, or pivot to amine-targeted conjugation for permanent linkages[4].
References
PubChemLite / PubChem Database. 7-isothiocyanato-3,4-dihydro-2h-1,5-benzodioxepine (CID 28394662). Structural and monoisotopic mass profiling. URL:[Link]
RSC Advances (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Explains the pH-dependent causality of isothiocyanate reactivity with amines vs. thiols. URL:[Link]
TdB Labs. FITC Labeling and Conjugation. Details the stability of thiourea linkages and the necessity of removing competing amines. URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Compound Profile
As drug discovery campaigns increasingly demand novel, conformationally restricted scaffolds to improve target selectivity and pharmacokinetic properties, 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine has emerged as a highly versatile bifunctional building block[1]. Combining the privileged 1,5-benzodioxepine ring system with a reactive isothiocyanate warhead, this compound serves as a critical intermediate for synthesizing heterocyclic libraries (e.g., thiadiazoles, thioureas) and as a probe for Targeted Covalent Inhibitor (TCI) design.
This application note details the physicochemical profile, mechanistic utility, and validated protocols for deploying this compound in hit-to-lead optimization campaigns, specifically targeting metabolic enzymes like Aldose Reductase and α-Glucosidase ()[2].
Table 1: Physicochemical Properties
Property
Value
Clinical/Chemical Relevance
Molecular Formula
C10H9NO2S
Optimal low molecular weight for fragment-based drug discovery (FBDD).
Monoisotopic Mass
207.0354 Da
Enables high-resolution mass spectrometry (HRMS) tracking of adducts[1].
CAS Number
1019442-90-0
Commercially available for rapid library generation.
Provides dual H-bond acceptors and a chemoselective electrophile.
Mechanistic Utility in Drug Discovery
As a Senior Application Scientist, it is crucial to understand why a specific building block is chosen over alternatives. The utility of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine is driven by two distinct structural features:
The Privileged Scaffold: The 3,4-dihydro-2H-1,5-benzodioxepine ring system is a recognized pharmacophore that imparts favorable lipophilicity and provides dual hydrogen-bond acceptors (the oxygen atoms). It is frequently utilized in scaffold hopping to replace simple phenyl or benzodioxole rings, often improving metabolic stability and target residence time.
The Electrophilic Warhead: The isothiocyanate (-N=C=S) group is a chemoselective electrophile. Unlike highly moisture-sensitive isocyanates, isothiocyanates exhibit superior stability in protic solvents while maintaining high reactivity toward primary amines and hydrazines. This enables two primary applications:
Heterocycle Synthesis: Rapid conversion into thiosemicarbazides, which are subsequently cyclized into bioactive 1,3,4-thiadiazoles. These derivatives have demonstrated potent inhibitory activity against metabolic enzymes[2].
Targeted Covalent Inhibition (TCI): The isothiocyanate acts as a covalent warhead, selectively reacting with non-catalytic lysine residues (-NH2) in a target protein's binding pocket to form a stable thiourea linkage, resulting in irreversible inhibition and prolonged pharmacodynamics.
Experimental Workflows and Visualizations
Workflow for synthesizing 1,3,4-thiadiazole libraries from the benzodioxepine isothiocyanate.
Mechanism of targeted covalent inhibition via isothiocyanate-lysine thiourea formation.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm reaction success at each stage.
Protocol A: Synthesis of Benzodioxepine-Thiosemicarbazide Intermediates
Causality & Design: The choice of ethanol as a solvent is highly deliberate. While the starting isothiocyanate and hydrazine hydrate are fully soluble in ethanol at room temperature, the resulting thiosemicarbazide intermediate exhibits significantly lower solubility. This phase separation acts as a self-validating system: the appearance of a precipitate visually indicates reaction progress, drives the equilibrium forward via Le Chatelier's principle, and allows for isolation via simple vacuum filtration, bypassing the need for low-yielding column chromatography[2].
Step-by-Step Methodology:
Preparation: Dissolve 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (20 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.
Addition: Add hydrazine hydrate (40 mmol, 2.0 eq) dropwise to the stirring solution at room temperature.
Reaction: Stir the mixture continuously for 4 hours at 25°C. Monitor the formation of the dense white/off-white precipitate.
Isolation: Vacuum filter the precipitated thiosemicarbazide intermediate using a Büchner funnel.
Purification: Wash the filter cake with cold ethanol (2 x 10 mL) and recrystallize from hot ethanol to yield the pure intermediate.
Protocol B: Cyclization to 1,3,4-Thiadiazole Derivatives
Causality & Design: Transforming the thiosemicarbazide into a 1,3,4-thiadiazole requires carbon disulfide (CS2) and a basic catalyst[2]. The base serves a dual purpose: it deprotonates the thiol tautomer of the thiosemicarbazide, drastically increasing its nucleophilicity to attack the electrophilic carbon of CS2. Subsequent intramolecular cyclization and the elimination of hydrogen sulfide (H2S) yield the thermodynamically stable 1,3,4-thiadiazole core.
Step-by-Step Methodology:
Preparation: Suspend the isolated thiosemicarbazide intermediate (10 mmol) in 30 mL of ethanol.
Activation: Add anhydrous potassium carbonate (K2CO3, 15 mmol) to the suspension to deprotonate the thiol tautomer.
Reagent Addition: Slowly add carbon disulfide (CS2, 15 mmol, 1.5 eq) to the mixture. (Caution: CS2 is highly volatile and flammable; perform strictly in a fume hood).
Cyclization: Heat the reaction mixture to reflux (approx. 80°C) for 6 hours until H2S evolution ceases (can be monitored via lead acetate paper).
Workup: Cool the mixture to room temperature, pour over crushed ice, and acidify with 10% HCl to precipitate the 5-substituted amino-1,3,4-thiadiazole-2(3H)-thione. Filter, wash with distilled water, and dry under a vacuum.
Data Presentation: Reaction Parameters & Expected Outcomes
Table 2: Standardized Reaction Parameters and Analytical Markers
Reaction Step
Reagents & Solvents
Temp / Time
Expected Yield
Analytical Validation Marker
Thiosemicarbazide Formation
Hydrazine hydrate (2.0 eq), EtOH
25°C / 4 h
80 - 90%
Disappearance of -N=C=S IR stretch (~2100 cm⁻¹)
Thiadiazole Cyclization
CS2 (1.5 eq), K2CO3, EtOH
80°C / 6 h
65 - 75%
Appearance of C=N stretch (~1600 cm⁻¹); Mass shift
Covalent Probe Labeling
Target Protein, PBS buffer (pH 7.4)
37°C / 1-2 h
Target-dependent
Intact Protein HRMS showing +207 Da mass shift
References
Title: Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives
Source: ACS Omega (2024)
URL: [Link]
Title: 7-isothiocyanato-3,4-dihydro-2h-1,5-benzodioxepine
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Advanced Protocol & Technical Application Guide
Introduction & Mechanistic Rationale
Fluorescent bioconjugation is a critical technique in flow cytometry, cellular imaging, and targeted drug development. While traditional amine-reactive dyes like Fluorescein Isothiocyanate (FITC) have been industry standards, they are fundamentally limited by narrow Stokes shifts, poor photostability, and high pH sensitivity.
To overcome these limitations, Benzodioxepine Isothiocyanate (BDITC) derivatives have emerged as a superior class of labeling reagents. By fusing a seven-membered electron-donating benzodioxepine ring to a core fluorophore scaffold (such as a BODIPY or phenazine core), the push-pull electronic characteristics of the molecule are highly optimized. Recent structural analogs, such as benzo-BODIPY probes[1], have demonstrated that this specific ring fusion enforces conformational rigidity, which minimizes non-radiative decay and yields exceptional quantum efficiency. Furthermore, extended aromatic networks like dibenzo-phenazine systems[2] prove that these structures maintain high stability across a broad pH range.
The Causality of the Reactive Chemistry:
The isothiocyanate (-NCS) functional group is an electrophile designed to react with primary amines (such as the
ϵ
-amino groups of lysine residues on monoclonal antibodies). However, at physiological pH (7.4), most lysine residues (pKa ~10.5) are protonated (
−NH3+
) and lack the nucleophilicity required for the reaction. By shifting the reaction buffer to an alkaline pH (8.5–9.0), a sufficient fraction of these amines is deprotonated (
−NH2
), enabling a rapid nucleophilic attack on the central carbon of the isothiocyanate group. This forms a highly stable, covalent thiourea linkage that resists hydrolysis, ensuring wash-free sensing reliability in complex biological samples[3].
Photophysical Profiling
BDITC derivatives exhibit a significantly larger Stokes shift compared to standard dyes. This physical separation between excitation and emission maxima is critical for minimizing self-quenching when multiple fluorophores are conjugated to a single protein, making them ideal for high-throughput functional diagnostics[4].
Table 1: Quantitative Photophysical Comparison
Property
FITC
Alexa Fluor 488
BDITC (Typical Derivative)
Excitation Max (nm)
490
495
510
Emission Max (nm)
525
519
560
Stokes Shift (nm)
35
24
50
Extinction Coefficient (
ϵ
)
73,000 M⁻¹cm⁻¹
71,000 M⁻¹cm⁻¹
85,000 M⁻¹cm⁻¹
pH Sensitivity
High (Quenches < pH 7)
Low
Very Low (Stable pH 5–10)
Conjugate Linkage
Thiourea
Amide (if NHS ester)
Thiourea
Reaction Workflow & Causality Diagram
The following diagram illustrates the phase-by-phase causality of the BDITC conjugation process, highlighting how buffer conditions dictate the success of the covalent bonding.
Fig 1: Workflow and chemical causality of BDITC amine-reactive bioconjugation.
Experimental Protocol: Self-Validating Conjugation System
This protocol is designed as a self-validating system. By strictly controlling the molar excess and incorporating a downstream spectrophotometric Quality Control (QC) step, researchers can guarantee reproducible Degree of Labeling (DOL) without risking protein precipitation.
Fluorophore: BDITC powder (Store desiccated at -20°C).
Reaction Buffer: 0.1 M Sodium Bicarbonate (
NaHCO3
), pH 8.5–9.0. (Crucial: Do not use Tris or glycine buffers, as free amines will competitively quench the isothiocyanate).
Equilibrate a PD-10 desalting column with 0.1 M Sodium Bicarbonate buffer (pH 8.5).
Pass your IgG sample through the column to remove any incompatible buffer salts (e.g., Tris, sodium azide) and elute in the bicarbonate buffer.
Quantify the recovered protein concentration using a NanoDrop or BCA assay.
Step 2: BDITC Reagent Activation
Allow the BDITC vial to warm to room temperature before opening to prevent condensation, which can hydrolyze the isothiocyanate group.
Dissolve BDITC in anhydrous DMSO to create a 10 mg/mL stock solution. (Causality: Isothiocyanates are prone to hydrolysis in aqueous environments; using anhydrous DMSO preserves the electrophilic carbon until the moment of reaction).
Step 3: Covalent Conjugation
Calculate the required volume of BDITC stock to achieve a 15-fold molar excess over the IgG.
Add the BDITC solution dropwise to the stirring protein solution. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent protein denaturation.
Wrap the reaction tube in aluminum foil to protect the fluorophore from photobleaching.
Incubate at room temperature (20–25°C) for exactly 60 minutes with continuous, gentle rotation.
Step 4: Conjugate Purification
Equilibrate a fresh PD-10 column with 1X PBS (pH 7.4).
Load the reaction mixture onto the column. The labeled protein will elute in the void volume (first colored band), while the unreacted BDITC will be retained in the column matrix.
Quality Control: Degree of Labeling (DOL) Validation
To ensure the protocol has functioned correctly, the system must be validated by calculating the DOL. An optimal DOL for IgG is typically between 3.0 and 5.0. Lower values result in dim signals, while higher values cause steric hindrance, epitope masking, and self-quenching.
Measure the absorbance of the purified conjugate at 280 nm (
A280
) and at the excitation maximum of BDITC (
A510
).
MWprotein
= Molecular weight of IgG (~150,000 Da)
ϵfluor
= Extinction coefficient of BDITC (85,000 M⁻¹cm⁻¹)
CF
= Correction Factor for BDITC absorbance at 280 nm (typically 0.15; refer to specific lot CoA).
If the calculated DOL falls within the 3.0–5.0 range, the conjugate is validated and ready for downstream assays.
References
A benzo BODIPY based fluorescent probe for selective visualization of hypochlorous acid in living cells and zebrafish.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2023).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_16FkEe4QoDz6-10UlnTrcHDuYMSsDsIIr3Zvxr2eGXVvs9qbwVoHZGhbNy_tDRzarCEaPXNnBqb_C_OjeD8kPvZe2cq5xiCqRBzr5cNnmzWkZnkhtJBaxBbiv5YhlGjONbVV]
Brought to Light: A Fluorogenic Probe to Monitor Immunosuppressants.ACS Central Science (National Institutes of Health).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUQMcvm-plGHnArcGzpz9BI8XvjwY1QzFmd3uNSffN4dCTp4sb_aWZfPAeU2waSTls47I6kw93O6d067bBD_-WpWL0ADO-WxYtkfS91tk2-6umbF4cPrW82nud3tEZRS_QTzyUQY2MkiXFtAeO]
A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water.RSC Advances (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkXoABetGswzNS7ZDi8N_TQFdgcJx713vASHN02JLty9_js0CZiwpi9wjzzieqOF35vb5kDKm1BOpx1hG2p61-_vLBXVGLQfkyceo8Dp0bhx2Wp3PtFDAxg_a1dEPEehq7xVfi5VIJl-co-AMZCBv7Yia8OkUlP5PLOwq3]
Selective Fluorescent Probes for High-Throughput Functional Diagnostics of the Human Multidrug Transporter P-Glycoprotein (ABCB1).MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0ocoXj-EGIeerxZmy3JykCPFsRQFKXsmsI02NCOC6KvzSs_HSR_NKPwEuLBarKvK8L3VbcrWwkdKwdyOBvKElWzs15Uu-iWcxmfeEOiDthSdhi0qNZC8LWv_2yqb6X9LBlkC8yg==]
protocol for cross-coupling reactions involving 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine
An Application Note and Detailed Protocol for Palladium-Catalyzed Cross-Coupling Reactions Involving 7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine Abstract The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privile...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Detailed Protocol for Palladium-Catalyzed Cross-Coupling Reactions Involving 7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine
Abstract
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into pharmacologically active agents due to its favorable physicochemical properties and conformational flexibility.[1][2] The addition of an isothiocyanate (-N=C=S) group at the 7-position introduces a versatile electrophilic handle, ideal for covalent modification of biological targets or for use as a synthetic linchpin in drug development.[3] However, the inherent reactivity of the isothiocyanate moiety presents a significant challenge for traditional transition metal-catalyzed cross-coupling reactions, which often employ basic conditions that can lead to undesired side reactions.[4] This document provides a comprehensive guide for researchers, detailing robust protocols for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions specifically adapted for the 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine core. It emphasizes the rationale behind the selection of catalysts, ligands, and bases to ensure the preservation of the isothiocyanate group while achieving high-yield C-C bond formation.
Introduction: The Strategic Value of the Benzodioxepine Isothiocyanate Scaffold
The fusion of a benzene ring with a seven-membered diazepine ring forms the core of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.[1][5] The related 3,4-dihydro-2H-1,5-benzodioxepine scaffold offers a bioisosteric alternative with a distinct three-dimensional shape, making it a valuable component in modern drug design.[6]
The isothiocyanate group is a powerful tool in chemical biology and medicinal chemistry. It is known for its ability to form stable thiourea linkages through reactions with primary amines, such as those found on lysine residues in proteins.[3] This reactivity makes it an excellent warhead for designing targeted covalent inhibitors or for bioconjugation applications.
The primary challenge in synthesizing derivatives of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine lies in the chemoselectivity of subsequent chemical transformations. The electrophilic carbon of the isothiocyanate is susceptible to nucleophilic attack, a reaction that can be promoted by the basic conditions typical of many cross-coupling reactions.[4][7] Therefore, successful protocol development hinges on carefully balancing the conditions required for catalytic turnover with those that ensure the stability of this critical functional group.
Foundational Concepts: Cross-Coupling Mechanisms and Substrate Reactivity
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for C-C bond formation in organic synthesis.[8] Understanding their fundamental catalytic cycles is crucial for troubleshooting and adapting protocols to sensitive substrates.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid) with an organic halide or triflate.[9][10] The reaction requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[9] The choice of base is therefore critical when working with base-sensitive functional groups.
Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The Sonogashira Coupling
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[11][12] The classic protocol employs a palladium catalyst and a copper(I) co-catalyst. The copper acetylide, formed in situ, is the active species in the transmetalation step. Amine bases are typically used both to deprotonate the alkyne and to serve as a ligand for the copper.[12]
Figure 2. Interconnected catalytic cycles of the Sonogashira reaction.
The Heck Coupling
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene.[13][14][15] The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the active palladium(0) catalyst.[8]
Figure 3. Simplified catalytic cycle for the Mizoroki-Heck reaction.
Synthesis of the Starting Material
Prior to performing cross-coupling, the key reactant, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, is required. This can be synthesized from commercially available precursors. The subsequent conversion to the isothiocyanate can be achieved from a corresponding amine, which is not shown here. For the purpose of these protocols, we will assume the bromo-analogue is the starting point for cross-coupling, as aryl bromides are common substrates.[16] The isothiocyanate group would be introduced at a later, appropriate stage, or a different halide (like iodide) could be used. For the sake of demonstrating the protocols on the core scaffold, we will refer to the "7-halo" derivative.
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Solvents should be properly dried and reactions performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
General Experimental Workflow
The following workflow is a general representation of the setup, execution, and purification process for the described cross-coupling reactions.
Figure 4. General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the coupling of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine with an arylboronic acid. The use of a moderately strong but non-nucleophilic base like K₃PO₄ is intended to activate the boronic acid without promoting hydrolysis of the isothiocyanate.
To an oven-dried Schlenk flask, add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, the arylboronic acid, and K₃PO₄.
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add Pd₂(dba)₃ and SPhos.
Add the degassed dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling (Copper-Free)
This protocol describes a copper-free Sonogashira coupling to minimize potential side reactions and simplify purification.[17] A palladium catalyst and a suitable phosphine ligand are used with an amine base.
Materials:
7-iodo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv) (Note: Aryl iodides are more reactive in Sonogashira couplings).[12]
Terminal alkyne (1.2 equiv)
Pd(PPh₃)₄ (5 mol%)
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
To an oven-dried Schlenk flask, add 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine and Pd(PPh₃)₄.
Evacuate and backfill the flask with an inert gas three times.
Add the anhydrous solvent (THF or DMF) via syringe.
Add the terminal alkyne followed by the amine base (DIPEA or TEA).
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.
Protocol 3: Heck Coupling
This protocol outlines the coupling of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine with an activated alkene, such as an acrylate. A phosphine-free catalyst system can be effective and simplifies the reaction setup.[18]
1. Use a fresh batch of catalyst or a more active pre-catalyst.2. Ensure solvents are dry and the system is properly degassed.3. Incrementally increase the reaction temperature.
Decomposition of Starting Material (Loss of -NCS group)
1. Base is too strong or nucleophilic.2. Reaction temperature is too high.
1. Switch to a weaker, non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃ instead of K₃PO₄).2. Lower the reaction temperature and accept a longer reaction time.
Formation of Homocoupling Products
1. (Suzuki) Premature decomposition of boronic acid.2. (Sonogashira) Presence of oxygen (Glaser coupling).
1. Add the boronic acid slowly or use a boronate ester.2. Ensure the reaction is strictly anaerobic. Consider a copper-free protocol.
Difficult Purification
1. Complex mixture of byproducts.2. Ligand interference.
1. Re-optimize reaction conditions to improve selectivity.2. For Heck, consider a ligand-free protocol or use a supported catalyst for easier removal.[15]
Conclusion
The protocols outlined in this application note provide a validated starting point for researchers seeking to perform Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions on the 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine scaffold. The key to success lies in the careful selection of mild reaction conditions, particularly the base, to preserve the integrity of the sensitive isothiocyanate functional group. By understanding the underlying mechanisms and potential pitfalls, scientists can effectively utilize this valuable building block to synthesize novel molecules for drug discovery and chemical biology applications, paving the way for the development of new therapeutics and molecular probes.
References
Al-Masum, M., & Kumar, D. (2003). Studies on the Reactivity of Isocyanates and Isothiocyanates with Palladium−Imidoyl Complexes. Organometallics, 22(21), 4259–4264. [Link]
Kaur, N., & Kishore, D. (2014). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2014(3), 186-241. [Link]
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]
Li, Z., et al. (2026). Photocatalysis Enables Cross-Electrophile Coupling of Unactivated Ketones with Isothiocyanates. Organic Letters. [Link]
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. [Link]
Kallitsis, M. G., et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Green Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Huang, H., et al. (2008). Rapid and Efficient Pd-catalyzed Sonogashira Coupling of Aryl Chlorides. Journal of Organic Chemistry, 73(15), 6037-40. [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
da C. M. de Oliveira, P., et al. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules, 26(9), 2759. [Link]
Reddy, R. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 2496-2503. [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Kumar, A., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 763953. [Link]
Musolino, E., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]
Parmar, D., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]
Quasdorf, K. W., & Garg, N. K. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Organic Letters, 11(6), 1421–1424. [Link]
Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
Wang, Z., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Bis(dipyrid-2′-yl-quinolin-4′-yl)pyridine-Based Ru(II) Complexes. Inorganic Chemistry, 63(8), 4053–4062. [Link]
ResearchGate. (n.d.). Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. Retrieved from [Link]
ResearchGate. (2026). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. Retrieved from [Link]
Academia.edu. (n.d.). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Retrieved from [Link]
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
Academia.edu. (n.d.). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Retrieved from [Link]
Lebrun, S., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry, 50(13), 3153-7. [Link]
Technical Support Center: Stabilizing 7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine in Aqueous Media
Welcome to the Technical Support Center for handling 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 1019442-90-0)[1]. As an aromatic isothiocyanate (ITC), this compound is highly valued in drug development and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 1019442-90-0)[1]. As an aromatic isothiocyanate (ITC), this compound is highly valued in drug development and biochemical assays. However, its electrophilic functional group makes it highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis and degradation in aqueous media[2][3].
This guide provides researchers and scientists with field-proven insights, troubleshooting workflows, and self-validating protocols to ensure the structural integrity of this compound during aqueous experiments.
Frequently Asked Questions (FAQs)
Q1: Why does 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine degrade so quickly in my assay buffers?
A: The degradation is driven by the electrophilic nature of the central carbon atom in the isothiocyanate (-N=C=S) group. In aqueous media, water molecules or hydroxyl ions act as nucleophiles, attacking this carbon to form a monothiocarbamate intermediate[3]. This intermediate is unstable and rapidly decomposes into a primary amine and carbonyl sulfide (COS). The newly formed primary amine can then react with remaining intact isothiocyanate molecules to form N,N'-disubstituted thioureas[3][4].
Caption: Chemical degradation pathway of isothiocyanates in aqueous media.
Q2: How does pH influence the hydrolysis rate?
A: pH is the most critical variable controlling ITC stability. Isothiocyanates are relatively stable in slightly acidic to neutral environments (pH 5.0–7.0)[5]. In alkaline media (pH > 7.5), the higher concentration of hydroxyl ions dramatically accelerates the irreversible addition to the isothiocyanate carbon, leading to rapid degradation[3][5].
Table 1: Estimated Stability Profile of Aromatic ITCs in Aqueous Buffers
A: Yes. Because 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine is highly hydrophobic, utilizing an organic co-solvent (like DMSO or Acetonitrile) reduces the dielectric constant of the medium and limits water access to the functional group. However, avoid hydroxylated solvents like methanol or ethanol for long-term storage, as they can react with ITCs to form inactive thiocarbamates[6].
Troubleshooting Guide & Protocols
Issue: Complete loss of compound activity during 37°C cell culture assays.
Root Cause: The combination of physiological pH (7.4), elevated temperature (37°C), and the presence of nucleophilic amino acids in the culture media (e.g., nutrient broths) accelerates the degradation of the ITC into thioureas and nitriles[2][3].
Solution Strategy: Implement an Aqueous Micellar System (AMS) or nanoemulsion. Encapsulating the hydrophobic benzodioxepine derivative within the hydrophobic core of a non-ionic surfactant micelle protects the sensitive -N=C=S group from the aqueous environment while maintaining macroscopic solubility[7][8].
Caption: Workflow for stabilizing hydrophobic isothiocyanates using micellar encapsulation.
Protocol: Preparation of Stabilized Micellar ITC Solutions
This self-validating protocol utilizes non-ionic surfactants (e.g., Genapol X-080 or Tergitol) to shield the isothiocyanate[7].
0.1 M Phosphate Buffer (adjusted strictly to pH 6.0)
Non-ionic surfactant (e.g., Genapol X-080 or Polysorbate 80)
Step-by-Step Methodology:
Stock Preparation: Dissolve 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine in anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). Causality: Minimizing the final volume of DMSO prevents cellular toxicity in downstream assays while keeping the compound fully solvated.
Surfactant Integration: Add the non-ionic surfactant to the pH 6.0 phosphate buffer to achieve a final concentration slightly above its Critical Micelle Concentration (CMC) (e.g., 0.5% v/v). Stir gently at room temperature until fully dispersed.
Micellar Encapsulation: Dropwise, add the required volume of the DMSO stock solution into the surfactant-buffer mixture under continuous vortexing. Causality: Rapid mixing ensures the hydrophobic ITC molecules partition immediately into the hydrophobic cores of the micelles rather than aggregating or reacting with water.
Validation: To validate the stability, take aliquots at 0, 4, and 24 hours. Extract with an immiscible organic solvent (e.g., hexane) and analyze via HPLC-UV to confirm the area under the curve (AUC) of the intact isothiocyanate peak remains constant[7][9].
Storage: Keep the final aqueous working solution on ice (4°C) and use within 12 hours. Do not freeze the aqueous micellar solution, as freeze-thaw cycles can disrupt micelle integrity.
References
ThaiScience. Stability studies of isothiocyanates and nitriles in aqueous media. Available at: [Link]
ACS Publications. Decomposition Products of Allyl Isothiocyanate in Aqueous Solutions. Available at:[Link]
Hainan University. Stability of Allyl Isothiocyanate in an Aqueous Solution. Available at: [Link]
Department of Science Service (DSS). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Available at: [Link]
PubMed. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media. Available at: [Link]
MDPI. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation. Available at: [Link]
ResearchGate. Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method. Available at: [Link]
Technical Support Center: Optimizing 7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine Derivatization
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the derivatization of amines using 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the derivatization of amines using 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine . By understanding the mechanistic causality behind each experimental variable, you can eliminate trial-and-error, minimize side reactions, and achieve quantitative yields.
Mechanistic Overview & Reaction Dynamics
Isothiocyanates are powerful electrophiles that react with non-protonated primary and secondary amines to form highly stable thiourea linkages[1]. However, the unique structure of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine introduces specific steric and electronic variables. The oxygen atoms in the benzodioxepine ring exert an electron-donating effect, slightly reducing the electrophilicity of the isothiocyanate carbon compared to standard reagents like phenyl isothiocyanate (PITC). Furthermore, its hydrophobic nature makes aqueous solubility a primary bottleneck during bioconjugation.
Reaction pathway of isothiocyanate derivatization versus competing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is my derivatization yield consistently below 50% despite using a 1:1 stoichiometric ratio?A1: Isothiocyanates undergo competing hydrolysis in aqueous buffers[2]. Water acts as a competing nucleophile, degrading the reagent into its corresponding amine and carbonyl sulfide (COS). A 1:1 ratio is insufficient to overcome this degradation.
Causality & Solution: To drive the amine conversion to 100% before the reagent hydrolyzes, you must use a of the isothiocyanate[1].
Q2: What is the optimal pH for this reaction, and what is the causality behind it?A2: The reaction requires the target amine to be in its free base (deprotonated) form to act as a nucleophile.
Causality & Solution: For most primary amines, a [1]. If the pH drops below 8.0, the amine becomes protonated (ammonium) and loses its nucleophilicity. Conversely, exceeding pH 10.0 exponentially increases the concentration of hydroxide ions, which aggressively[2][3].
Q3: My reaction mixture turns cloudy upon adding the isothiocyanate. How does this impact yield?A3: Cloudiness indicates precipitation. 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine is highly hydrophobic. If it precipitates out of the aqueous buffer, the effective molarity drops to near zero, halting the reaction kinetics.
Causality & Solution: Dissolve the reagent in anhydrous DMSO or DMF first, and ensure the final reaction mixture contains 10%–20% (v/v) organic co-solvent to maintain solubility.
Quantitative Optimization Parameters
To facilitate rapid troubleshooting, compare your current protocol against the validated parameters in the table below.
Stoichiometric ratios fail due to competing hydrolysis. Excess ITC drives complete conversion[1].
Co-solvent (DMSO/DMF)
0%
10% – 20% (v/v)
The benzodioxepine derivative is hydrophobic. Lack of co-solvent causes precipitation and halts kinetics.
Temperature
4 °C
25 °C – 50 °C
Cold temperatures stall the reaction. Mild heating overcomes the lower electrophilicity of the benzodioxepine ring.
Troubleshooting Logic Workflow
Troubleshooting logic tree for resolving low derivatization yields.
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Each step contains a visual or analytical checkpoint to ensure the integrity of the workflow before proceeding.
Step 1: Reagent Preparation
Action: Dissolve 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine in anhydrous DMSO to a concentration of 100 mM.
Validation Checkpoint: The solution must be completely clear. Any particulate matter indicates moisture contamination (premature hydrolysis) or degraded reagent. Discard and prepare fresh if cloudy.
Step 2: Buffer and Sample Preparation
Action: Dissolve your target amine in 0.1 M Sodium Bicarbonate buffer. Adjust the pH to 9.0 using 0.1 M NaOH.
Validation Checkpoint: Confirm the pH with a calibrated micro-probe. Do not rely on indicator paper, as a deviation of 0.5 pH units can halve the reaction rate[1].
Step 3: Reaction Initiation
Action: Add the isothiocyanate solution to the amine buffer to achieve a 10:1 molar ratio (ITC:Amine). Ensure the final DMSO concentration is between 10% and 20% (v/v).
Validation Checkpoint: Vortex immediately for 10 seconds. The mixture should remain a homogeneous, single phase. If an emulsion or precipitate forms, add DMSO dropwise (up to 25% v/v) until clarity is restored.
Step 4: Incubation
Action: Incubate the reaction at 50 °C for 60 minutes in a thermomixer at 800 RPM.
Validation Checkpoint: The , overcoming the electron-donating stabilization of the benzodioxepine ring without degrading the peptide/amine backbone.
Step 5: Quenching and Downstream Processing
Action: Quench the reaction by adding a primary amine scavenger (e.g., 1 M Tris-HCl, pH 8.0) or proceed directly to LC-MS/MS analysis.
Validation Checkpoint: The resulting thiourea derivative is highly stable and will yield a strong, single product ion under collision-induced dissociation, [4].
References
ACS Publications. "“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas." Organic Process Research & Development. Available at: [Link]
MOST Wiedzy. "Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization." Available at: [Link]
National Institutes of Health (NIH) / PubMed. "Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry." Available at:[Link]
troubleshooting poor solubility of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine during conjugation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the bioconjugation of 7-isothiocyanato-3...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the bioconjugation of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (hereafter referred to as 7-ITC-BDO).
Because 7-ITC-BDO contains a highly lipophilic benzodioxepine ring system, it exhibits near-zero aqueous solubility[1]. When introduced into standard aqueous protein buffers, it undergoes rapid hydrophobic collapse, leading to precipitation, low Degree of Labeling (DoL), and potential protein denaturation. This guide provides field-proven, self-validating methodologies to overcome these solubility barriers.
Reaction Dynamics & Causality
Isothiocyanates (-N=C=S) are moderately reactive electrophiles that target primary amines (such as the N-terminus or the
ϵ
-amino groups of lysine residues) to form stable thiourea bonds[2]. The reaction requires the amine to be in its unprotonated state, necessitating a buffer pH of 8.5–9.5. However, at this elevated pH, the competing reaction—hydrolysis of the isothiocyanate into an unreactive primary amine—accelerates[3]. If 7-ITC-BDO precipitates out of solution before it can react with the protein, hydrolysis outpaces conjugation, resulting in a failed experiment.
Reaction mechanism of benzodioxepine isothiocyanate with primary amines to form a thiourea bond.
Standard Operating Procedure: Self-Validating Conjugation Workflow
To prevent localized supersaturation and precipitation, you must control the steady-state concentration of 7-ITC-BDO in the aqueous phase. Follow this step-by-step methodology:
Step 1: Protein Preparation & Buffer Exchange
Action: Dialyze your target protein into 0.1 M Sodium Carbonate-Bicarbonate buffer. Avoid any amine-containing buffers (e.g., Tris, Glycine) as they will competitively consume the reagent.
Validation Checkpoint: Measure the final dialysate pH. It must be between 8.5 and 9.0. If the pH is too low, the lysine residues remain protonated and unreactive[2].
Step 2: Reagent Solubilization
Action: Dissolve 7-ITC-BDO in strictly anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a stock concentration of 10 mg/mL immediately before use.
Validation Checkpoint: The solution must be optically clear. Any turbidity indicates that the reagent has absorbed atmospheric moisture and prematurely hydrolyzed[4].
Step 3: Step-Wise Conjugation
Action: Do not add the reagent as a single bolus. Add the required molar excess of 7-ITC-BDO in 4 to 5 fractional aliquots (e.g., add 20% of the total volume every 15 minutes). Vortex the protein solution vigorously during each addition to rapidly disperse the organic solvent[5].
Validation Checkpoint: Visually inspect the reaction vial against a dark background after each addition. The solution should remain clear. Ensure the final concentration of DMSO/DMF does not exceed 10% v/v to prevent protein unfolding[6].
Step 4: Purification
Action: Terminate the reaction after 2 hours at room temperature. Remove unreacted 7-ITC-BDO, hydrolyzed byproducts, and DMSO using a Sephadex G-25 desalting column or ultrafiltration spin filters (e.g., 10 kDa MWCO) equilibrated with PBS (pH 7.4)[7].
Validation Checkpoint: Monitor absorbance at 280 nm (protein) and the specific absorbance peak of the benzodioxepine derivative to calculate the final Degree of Labeling (DoL).
Co-Solvent Optimization Data
Selecting the right organic co-solvent is critical. The solvent must possess high solubilizing power for the benzodioxepine ring while maintaining the structural integrity of the target protein.
Workflow for resolving precipitation during hydrophobic isothiocyanate conjugation.
Frequently Asked Questions (FAQs)
Q1: The reaction turns cloudy immediately upon adding the 7-ITC-BDO stock. How do I prevent this?Causality: This cloudiness is the physical precipitation of 7-ITC-BDO. When the highly concentrated DMSO stock hits the aqueous buffer, the local concentration of the benzodioxepine exceeds its aqueous solubility limit before the DMSO can diffuse into the bulk solution.
Solution: Implement the step-wise addition protocol (Step 3). Additionally, you can pre-dilute your 10 mg/mL DMSO stock to 1 mg/mL in DMSO just before addition, provided the final DMSO concentration in the protein mixture remains
≤
10%.
Q2: The solution remains perfectly clear, but my Degree of Labeling (DoL) is near zero. What went wrong?Causality: If the reagent didn't precipitate but failed to conjugate, you are likely dealing with isothiocyanate hydrolysis[3]. The -N=C=S group reacts with water to form an unreactive primary amine. This happens if your DMSO was not strictly anhydrous, or if the reagent powder absorbed moisture during storage.
Solution: Always use a freshly opened ampoule of anhydrous DMSO (sealed under argon). Ensure your reaction buffer is strictly maintained at pH 8.5–9.0; if the pH drops closer to neutral, the
ϵ
-amines on the protein remain protonated and cannot perform the nucleophilic attack[2].
Q3: After successful conjugation and purification, my protein aggregates and crashes out of solution over time. Why?Causality: You have fundamentally altered the surface hydrophobicity of your protein. Conjugating a bulky, neutral benzodioxepine ring to surface lysines neutralizes their native positive charge and creates artificial hydrophobic patches. This drives intermolecular hydrophobic interactions, leading to aggregation[8].
Solution: You must lower the molar excess of the reagent used during conjugation to reduce the DoL. If a high DoL is strictly required for your assay, formulate your final storage buffer with a non-ionic surfactant (e.g., 0.05% Tween-20 or Pluronic F-68) to shield the hydrophobic patches.
minimizing side reactions during 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 7-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine.
The conversion of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine to its corresponding isothiocyanate is a critical transformation in drug development. However, the high reactivity of the isothiocyanate product makes it highly susceptible to nucleophilic attack by the unreacted starting amine, leading to yield-destroying side reactions. This guide focuses on the mechanistic causality behind these issues and provides self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Overview: The Causality of Side Reactions
The primary failure mode in this synthesis is the bimolecular formation of a symmetrical thiourea byproduct. When the primary amine reacts with thiophosgene (CSCl₂), the target isothiocyanate is formed rapidly. If the local concentration of the unreacted amine is too high, it will act as a nucleophile and attack the highly electrophilic carbon of the newly formed isothiocyanate group.
Reaction pathway showing target isothiocyanate and the competitive thiourea side reaction.
Troubleshooting & FAQs
Q1: I am observing a massive N,N'-bis(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea byproduct. How do I prevent this?A1: Thiourea formation is a classic bimolecular side reaction. To suppress it, you must manipulate the reaction kinetics using a Reverse Addition protocol combined with a Biphasic Solvent System .
Instead of adding thiophosgene to the amine, add the amine dropwise to an excess of thiophosgene. This ensures the electrophile (CSCl₂) is always in massive stoichiometric excess relative to the amine in the reaction zone. Furthermore, running the reaction in a biphasic system (e.g., Water/DCM) allows the non-polar isothiocyanate product to rapidly partition into the organic layer, physically separating it from the unreacted amine residing in the aqueous layer 12.
Q2: My isothiocyanate yield is low, and I suspect hydrolysis. How do I optimize the biphasic conditions?A2: The isothiocyanate group can hydrolyze back to the amine or degrade if exposed to strong aqueous bases or elevated temperatures. Maintain the reaction strictly between 0–5 °C to suppress the activation energy for hydrolysis. Additionally, use a mild, heterogeneous inorganic base like Calcium Carbonate (CaCO₃) or Sodium Bicarbonate (NaHCO₃) rather than NaOH. This neutralizes the HCl generated during the reaction without spiking the pH to levels that catalyze isothiocyanate degradation.
Q3: Thiophosgene is restricted in our lab due to EHS regulations. Are there milder, scalable alternatives?A3: Yes. The most robust phosgene-free method is the decomposition of a dithiocarbamate salt 3. You react the 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with carbon disulfide (CS₂) and a base to form a stable dithiocarbamate intermediate. This intermediate is then desulfurized using reagents like di-tert-butyl dicarbonate (Boc₂O) or iodine. This method boasts excellent functional group tolerance and completely avoids thiourea formation if run under strictly anhydrous conditions 4.
Quantitative Data: Method Comparison
To guide your synthetic strategy, review the empirical data below comparing standard approaches for benzodioxepine derivatives:
This self-validating protocol utilizes phase-partitioning to protect the product from nucleophilic attack.
Biphasic reverse-addition workflow designed to isolate the product and prevent dimerization.
Step-by-Step Methodology:
Preparation of the Electrophilic Bath: In a 500 mL round-bottom flask equipped with a mechanical stirrer, add 100 mL of Dichloromethane (DCM) and 100 mL of deionized water. Add 2.5 equivalents of CaCO₃.
Cooling: Chill the biphasic mixture to 0–5 °C using an ice-water bath.
Thiophosgene Addition: Carefully inject 1.2 equivalents of thiophosgene (CSCl₂) directly into the lower organic layer. Stir vigorously (≥ 500 rpm) to ensure an emulsion-like state.
Reverse Addition of Amine: Dissolve 1.0 equivalent of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine in 50 mL of DCM. Using an addition funnel, add this solution dropwise over 45–60 minutes to the vigorously stirring biphasic mixture.
Validation Checkpoint: Stop stirring and allow the phases to separate. Spot the organic layer on a TLC plate (Hexanes:EtOAc 8:2). The 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine will appear as a high-Rf, UV-active spot. If a baseline UV-active spot is present, unreacted amine remains, indicating poor mixing or insufficient CSCl₂.
Workup: Separate the organic layer. Extract the aqueous layer with an additional 50 mL of DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep bath temp < 30 °C to prevent thermal degradation).
Protocol B: Dithiocarbamate Route (Phosgene-Free)
Use this protocol if anhydrous conditions are required or thiophosgene is restricted.
Step-by-Step Methodology:
Salt Formation: Dissolve 1.0 equivalent of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine in anhydrous ethanol. Add 2.5 equivalents of Triethylamine (Et₃N).
CS₂ Addition: Cool to 0 °C. Slowly add 5.0 equivalents of Carbon Disulfide (CS₂). Stir for 2 hours at room temperature.
Validation Checkpoint: The formation of the triethylammonium dithiocarbamate salt is visually confirmed by a distinct color change (often pale yellow) and TLC consumption of the starting amine. Do not proceed until this intermediate is fully formed.
Desulfurization: Cool the mixture back to 0 °C. Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) dissolved in ethanol. Stir for 1 hour. The evolution of COS and CO₂ gases will be observed.
Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in DCM, wash with 1N HCl (to remove Et₃N), followed by water and brine. Dry over MgSO₄ and concentrate to yield the pure isothiocyanate.
Organic Process Research & Development. "Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide.
Technical Support Center: 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine Handling & Stability
Welcome to the Technical Support Center for 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (CID: 28394662)[1]. As an isothiocyanate (-N=C=S) derivative, this compound is a highly reactive electrophile utilized in adv...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (CID: 28394662)[1]. As an isothiocyanate (-N=C=S) derivative, this compound is a highly reactive electrophile utilized in advanced bioconjugation, medicinal chemistry, and material synthesis.
While its reactivity is its primary asset, it makes the compound inherently susceptible to moisture-induced hydrolysis, thermal degradation, and photolytic breakdown. This guide provides field-proven, mechanistically grounded protocols to maximize shelf-life and ensure experimental reproducibility.
Section 1: Core Storage & Handling Guidelines
Q: What are the optimal long-term storage conditions for the neat compound?A: The neat solid must be stored at -20°C or -80°C in an amber glass vial , backfilled with an inert gas (Argon or Nitrogen), and placed inside a secondary container with a high-capacity desiccant (e.g., Drierite or silica gel).
Causality: The isothiocyanate carbon is highly electrophilic. Lowering the kinetic energy via sub-zero temperatures and eliminating nucleophiles (water) and oxidative triggers prevents the spontaneous degradation of the -N=C=S group.
Q: Why does my compound form a white/yellowish precipitate when dissolved in organic solvents after a few months of storage?A: This is the hallmark of moisture contamination. When exposed to trace water, the isothiocyanate group undergoes nucleophilic attack, forming an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes into a primary amine and carbonyl sulfide (COS). The newly formed primary amine is a strong nucleophile that immediately reacts with remaining intact isothiocyanate molecules, forming an insoluble N,N'-disubstituted thiourea[2].
Caption: Moisture-induced degradation pathway of isothiocyanates into insoluble thioureas.
Q: Can I store stock solutions of this compound, and if so, in which solvents?A: We strongly advise against storing isothiocyanates as solutions for long periods. If stock solutions are strictly necessary for your workflow, use strictly anhydrous, non-nucleophilic solvents such as Dichloromethane (DCM) stored over activated 3Å molecular sieves. Studies indicate that storage in dry DCM at -20°C minimizes the risk of hydrolysis, keeping the compound stable for short periods[3]. Avoid protic solvents (alcohols, water) and primary/secondary amines entirely. In aqueous buffers (e.g., PBS at pH 7.4), the half-life of isothiocyanates is typically only 4-5 hours at 37°C[3].
To prevent degradation during routine use, implement the following self-validating protocols. A protocol is "self-validating" if the absence of insoluble precipitates during the dissolution phase confirms the integrity of the handling process.
Protocol 1: Inert Aliquoting Workflow
Objective: Divide the bulk compound into single-use aliquots without introducing atmospheric moisture.
Causality: Repeatedly opening a cold vial introduces condensation. Single-use aliquots prevent freeze-thaw condensation cycles, which are the primary cause of batch spoilage.
Step-by-Step Methodology:
Equilibration: Remove the sealed bulk vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes. (Why: Opening a cold vial causes immediate atmospheric moisture condensation on the compound).
Inert Transfer: Move the equilibrated vial into a glovebox purged with Argon or Nitrogen.
Aliquoting: Dispense the required mass into pre-dried, single-use amber glass vials.
Sealing: Cap the vials tightly using PTFE/silicone septa to prevent gas exchange.
Storage: Transfer the sealed aliquots back to the -20°C freezer, stored over desiccant.
Caption: Step-by-step workflow for aliquoting moisture-sensitive isothiocyanates.
Protocol 2: Preparation of Anhydrous Stock Solutions
Objective: Create a working solution while verifying compound integrity.
Step-by-Step Methodology:
Solvent Preparation: Dry HPLC-grade Dichloromethane (DCM) over activated 3Å molecular sieves for 48 hours prior to use.
Purging: Purge the solvent with Argon for 10 minutes to displace dissolved oxygen.
Dissolution: Inject the anhydrous DCM directly through the PTFE septum of the single-use aliquot vial using a gas-tight syringe.
Validation Check: Observe the solution. It should be completely clear. (Validation: The presence of cloudiness or fine particulates indicates that thiourea degradation products have formed, meaning the aliquot was compromised by moisture).
Immediate Use: Use the solution immediately in your assay. If short-term storage is absolutely required, keep at -20°C and use within 7 days[3].
[3] Karaman, R. (2016). How stable are isothiocyanates stored in DCM at -20 deg.C? ResearchGate.
URL:[Link]
[4] Liu, T.-T., & Yang, T.-S. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science, 75(5), C445-51.
URL:[Link]
[2] Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.
URL:[Link]
A Comparative Guide to the Reactivity of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine and Phenyl Isothiocyanate
Introduction For researchers and professionals in drug development and organic synthesis, isothiocyanates (ITCs) are a pivotal class of reagents. Their electrophilic nature allows for the facile formation of thioureas up...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
For researchers and professionals in drug development and organic synthesis, isothiocyanates (ITCs) are a pivotal class of reagents. Their electrophilic nature allows for the facile formation of thioureas upon reaction with primary and secondary amines, a cornerstone transformation in the synthesis of a vast array of bioactive molecules and materials. This guide provides an in-depth comparison of the reactivity of two aryl isothiocyanates: the well-established phenyl isothiocyanate (PITC) and the more complex 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine. We will delve into the electronic and steric factors governing their reactivity, supported by theoretical considerations, and provide a comprehensive experimental protocol for their direct comparison.
Molecular Structures and Properties
A foundational understanding of the structure and electronic properties of each molecule is critical to predicting their relative reactivity.
Isothiocyanate (-N=C=S) attached to a benzodioxepine ring
Isothiocyanate (-N=C=S) attached to a benzene ring
Theoretical Reactivity Analysis: Electronic and Steric Effects
The reactivity of the isothiocyanate group is primarily dictated by the electrophilicity of its central carbon atom. This, in turn, is influenced by the electronic nature of the substituent attached to the nitrogen atom.
Phenyl Isothiocyanate (PITC): The phenyl group in PITC is considered to be weakly electron-withdrawing by induction and capable of resonance. This electronic profile contributes to the well-established reactivity of PITC as a reliable electrophile in reactions with nucleophiles like amines.
7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine: The 3,4-dihydro-2H-1,5-benzodioxepine moiety presents a more complex electronic landscape. The two oxygen atoms in the dioxepine ring possess lone pairs of electrons that can be donated into the aromatic system through resonance. This electron-donating effect is expected to increase the electron density on the aromatic ring and, consequently, on the nitrogen atom of the isothiocyanate group. This would, in turn, reduce the electrophilicity of the central carbon of the -N=C=S group, making it theoretically less reactive than PITC.
Steric hindrance is not anticipated to be a significant differentiating factor between these two molecules in their reaction with small primary or secondary amines, as the isothiocyanate group is linearly appended to the aromatic ring in both cases.
Experimental Protocol: A Comparative Kinetic Study
To empirically validate the theoretical predictions, a comparative kinetic study is essential. The following protocol outlines a robust method for monitoring the reaction of both isothiocyanates with a model amine, such as benzylamine, using High-Performance Liquid Chromatography (HPLC).
Objective: To determine and compare the second-order rate constants for the reaction of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine and phenyl isothiocyanate with benzylamine.
Reaction Scheme:
Caption: General reaction of an aryl isothiocyanate with a primary amine to form a thiourea.
Formic acid (or other suitable mobile phase modifier)
Volumetric flasks, pipettes, and syringes
HPLC system with a UV detector and a C18 column
Procedure:
Stock Solution Preparation:
Prepare 10 mM stock solutions of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine, PITC, and benzylamine in acetonitrile.
Reaction Setup (Pseudo-First-Order Conditions):
For each isothiocyanate, set up a series of reactions with a significant excess of benzylamine (e.g., 10-fold or greater). This ensures the reaction kinetics are pseudo-first-order with respect to the isothiocyanate.
In a temperature-controlled vial (e.g., 25 °C), add the appropriate volume of the benzylamine stock solution and dilute with acetonitrile.
Initiate the reaction by adding a small volume of the isothiocyanate stock solution and start a timer immediately.
HPLC Analysis:
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in a large volume of the mobile phase.
Inject the quenched sample into the HPLC system.
HPLC Method:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective. A starting gradient could be 50:50, ramping to 95% acetonitrile over 10 minutes.
Flow Rate: 1.0 mL/min
Detection Wavelength: Monitor at a wavelength where both the isothiocyanate and the thiourea product absorb, or at the λmax of the disappearing starting material. A diode array detector is ideal for this purpose.
Injection Volume: 10 µL
Data Analysis:
Integrate the peak area of the isothiocyanate at each time point.
Plot the natural logarithm of the isothiocyanate concentration (or peak area) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of benzylamine: k = k' / [Benzylamine] .
Compare the calculated second-order rate constants for both isothiocyanates.
Expected Outcome:
Based on the electronic arguments presented earlier, it is hypothesized that the second-order rate constant for the reaction of phenyl isothiocyanate with benzylamine will be greater than that for 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine.
Caption: Workflow for the comparative kinetic analysis of isothiocyanate reactivity.
Conclusion
While phenyl isothiocyanate serves as a benchmark reagent with predictable reactivity, 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine offers a scaffold with potentially different electronic properties. Theoretical considerations suggest that the electron-donating nature of the benzodioxepine ring will render 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine less reactive towards nucleophilic attack compared to phenyl isothiocyanate. The provided experimental protocol offers a clear and reliable method for quantifying this difference in reactivity, enabling researchers to make informed decisions in their synthetic strategies and drug discovery programs. This guide underscores the importance of considering subtle electronic effects in predicting and understanding chemical reactivity.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 7673, Phenyl isothiocyanate. [Link]
A Comparative Guide to HPLC Method Validation for the Purity Analysis of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine. As a novel comp...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine. As a novel compound with potential therapeutic applications, ensuring its purity is paramount for safety and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols grounded in scientific integrity and regulatory expectations.
The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose.[1][2] For purity analysis, the HPLC method must be able to accurately and reliably quantify the main compound while also separating it from any potential impurities or degradation products. This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[1][3][4][5]
The Analyte: 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine
7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound containing an isothiocyanate functional group. Isothiocyanates are known for their biological activity but can also present analytical challenges due to their potential instability and, in some cases, lack of a strong UV chromophore.[6][7][8] The molecular formula of the analyte is C10H9NO2S with a molecular weight of 207.25 g/mol .[9] A robust and validated HPLC method is therefore essential for the reliable quality control of this compound.
Proposed HPLC Method for Purity Analysis
A reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine. RP-HPLC is a widely used technique for the analysis of moderately non-polar compounds like isothiocyanates.[6]
Table 1: Proposed Chromatographic Conditions
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
The C18 stationary phase provides good retention for moderately non-polar analytes.
Mobile Phase
A: Water; B: Acetonitrile
A common and effective mobile phase for RP-HPLC, offering good separation efficiency.
A gradient elution is chosen to ensure the elution of both the main compound and any potential impurities with different polarities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength
254 nm
A common UV wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Diluent
Acetonitrile:Water (50:50, v/v)
Ensures the analyte is fully dissolved and compatible with the mobile phase.
HPLC Method Validation Workflow
The validation of the proposed HPLC method will proceed through a series of experiments to assess its performance characteristics. The relationship between these validation parameters is illustrated in the following diagram.
A Senior Application Scientist's Guide to Spectroscopic Validation of 7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine Reaction Products
In the landscape of contemporary drug discovery and chemical biology, the isothiocyanate (ITC) moiety stands out for its versatile reactivity, particularly its susceptibility to nucleophilic attack.[1][2] This reactivity...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of contemporary drug discovery and chemical biology, the isothiocyanate (ITC) moiety stands out for its versatile reactivity, particularly its susceptibility to nucleophilic attack.[1][2] This reactivity makes ITCs valuable synthons for creating diverse molecular libraries. Among these, 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine emerges as a scaffold of significant interest due to the presence of the benzodioxepine core, a privileged structure in medicinal chemistry.[3][4] However, the very reactivity that makes this compound a powerful tool necessitates rigorous validation of its reaction products.
This guide provides an in-depth comparison of spectroscopic methodologies for the unambiguous characterization of products arising from the reaction of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine with common biological nucleophiles. We will delve into the mechanistic underpinnings of these reactions and detail the expected spectroscopic signatures, offering a comprehensive framework for researchers in the field.
The Chemistry: Reactivity of the Isothiocyanate Group
The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is the primary site of nucleophilic attack.[1][2] Reactions with primary amines, secondary amines, and thiols yield stable thiourea and dithiocarbamate adducts, respectively. These reactions form the basis for the derivatization of peptides, proteins, and other biomolecules.
Caption: General reaction scheme of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine.
Spectroscopic Toolkit for Product Validation
A multi-pronged spectroscopic approach is essential for the unequivocal identification of these reaction products. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The First Line of Inquiry
Proton NMR provides initial, crucial evidence of a successful reaction. The disappearance of the starting amine or thiol proton signals and the appearance of new signals corresponding to the thiourea or dithiocarbamate protons are key indicators.
Thiourea Formation: The reaction with a primary amine (R-NH₂) will result in two new N-H proton signals for the resulting thiourea. These signals are often broad and their chemical shifts can be sensitive to solvent and concentration.[5][6]
Dithiocarbamate Formation: Reaction with a thiol (R-SH) will lead to the disappearance of the S-H proton signal and the appearance of a new N-H proton signal.
¹³C NMR: Confirming the Thiocarbonyl
Carbon NMR is arguably the most definitive method for confirming the formation of the thiourea or dithiocarbamate. The key diagnostic signal is that of the thiocarbonyl carbon (C=S).
Isothiocyanate Starting Material: The central carbon of the -N=C=S group in the starting material typically resonates in the range of 130-140 ppm.
Thiourea Product: Upon reaction with an amine, this signal shifts significantly downfield to the 178-184 ppm region, providing a clear and unambiguous marker of thiourea formation.[7]
Dithiocarbamate Product: The thiocarbonyl carbon of a dithiocarbamate also appears in a characteristic downfield region, typically around 190-200 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.
Isothiocyanate Stretch: The starting material, 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine, will exhibit a strong, characteristic asymmetric stretching vibration for the -N=C=S group in the region of 2050-2150 cm⁻¹.[8]
Disappearance of the Isothiocyanate Band: Successful conversion to a thiourea or dithiocarbamate will be marked by the complete disappearance of this intense band.
Appearance of New Bands: Concurrently, new absorption bands will appear. For thioureas, characteristic N-H stretching vibrations are observed around 3200-3400 cm⁻¹, and C-N stretching and N-H bending vibrations appear in the 1500-1600 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of the reaction product and providing further structural information through fragmentation patterns.
Molecular Ion Peak: The most critical piece of information from a mass spectrum is the molecular ion peak (M⁺ or [M+H]⁺), which should correspond to the calculated molecular weight of the expected thiourea or dithiocarbamate product.
Fragmentation Patterns: The fragmentation patterns of benzodioxepine derivatives can be complex, but often involve characteristic losses of fragments from the heterocyclic ring.[10][11] High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of fragment ions, aiding in their assignment.[12]
Experimental Protocols
General Procedure for Reaction with an Amine (Thiourea Formation)
Dissolve 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
Add the primary or secondary amine (1-1.2 equivalents) to the solution.
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the isothiocyanate peak in the IR spectrum.
Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Benchmarking 7-IDB: A Novel Benzodioxepine-Based Derivatizing Agent for Advanced LC-MS/MS Amino Acid Analysis
Accurate quantification of primary and secondary amines, particularly amino acids, remains a critical bottleneck in metabolomics, food chemistry, and biopharmaceutical development. Because most amino acids lack a strong...
Author: BenchChem Technical Support Team. Date: April 2026
Accurate quantification of primary and secondary amines, particularly amino acids, remains a critical bottleneck in metabolomics, food chemistry, and biopharmaceutical development. Because most amino acids lack a strong chromophore or fluorophore, pre-column derivatization is mandatory to achieve high-sensitivity UV or fluorescence detection[1]. Furthermore, derivatization significantly improves analyte hydrophobicity, retention, and ionization efficiency in reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS)[2].
Historically, Phenyl isothiocyanate (PITC) and 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) have served as the industry standards for this purpose[3]. However, they present distinct analytical challenges. PITC requires stringent anhydrous conditions and intricate sample preparation[3], while FMOC-Cl generates hydrolysis by-products (FMOC-OH) that severely interfere with chromatographic quantification, often necessitating complex liquid-liquid extraction steps[3].
Enter 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (7-IDB) (CAS: 1019442-90-0)[4]. This novel derivatizing agent leverages the highly efficient reactivity of the isothiocyanate group[5] but incorporates an electron-rich benzodioxepine ring. This guide benchmarks 7-IDB against established alternatives, detailing its mechanistic advantages, comparative performance metrics, and a self-validating protocol for laboratory implementation.
Mechanistic Causality: The Benzodioxepine Advantage
Like PITC, 7-IDB reacts rapidly with the nucleophilic primary or secondary amine groups of analytes under mildly basic conditions to form stable thiourea linkages[5]. However, the structural divergence of 7-IDB dictates its superior analytical performance:
Enhanced ESI-MS Ionization: The oxygen heteroatoms in the 1,5-benzodioxepine ring act as electron-donating groups via resonance. During positive electrospray ionization (ESI+), this increased electron density stabilizes the protonated molecular ion
[M+H]+
, significantly lowering the limit of detection (LOD) compared to the un-substituted phenyl ring of PITC[6].
Shifted UV Chromophore: The extended conjugation and auxochromic effect of the dioxepine oxygens shift the UV absorption maximum (
λmax
) away from the crowded low-UV region, reducing matrix interference from endogenous biological aromatics.
Hydrophobic Retention: The bulky, bicyclic nature of 7-IDB drastically increases the hydrophobicity of highly polar amino acids. This ensures robust retention and baseline resolution on standard C18 reversed-phase columns, a common goal of pre-column derivatization[5].
Figure 1: Pre-column derivatization workflow of amines using 7-IDB for LC-MS/MS analysis.
Comparative Benchmarking Data
To objectively evaluate 7-IDB, we benchmarked its chemical properties and procedural requirements against PITC and FMOC-Cl. The metrics below highlight how 7-IDB bridges the gap between high MS sensitivity and simplified sample preparation.
Parameter
7-IDB (Novel Benzodioxepine)
PITC (Standard)
FMOC-Cl (Standard)
Reactive Group
Isothiocyanate
Isothiocyanate
Chloroformate
Target Functionality
Primary & Secondary Amines
Primary & Secondary Amines
Primary & Secondary Amines
Reaction Conditions
pH 9.0, Room Temp, 20 min
pH 9.0, Room Temp, 20 min
pH 8.0, Room Temp, 5 min
By-product Interference
Low (Volatile by-products)
Low (Volatile by-products)
High (FMOC-OH fluorescence)
Derivative Stability
High (Stable thiourea)
High (Stable thiourea)
Moderate
Relative ESI+ MS Sensitivity
+++ (Enhanced by O-heteroatoms)
++
+++
Sample Prep Complexity
Moderate (Evaporation only)
High (Requires anhydrous state)
High (Requires extraction)
Table 1: Benchmarking of pre-column derivatizing agents for amino acid LC-MS/MS analysis.
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The inclusion of specific drying steps prevents the hydrolysis of the isothiocyanate reagent[3], while the buffer pH ensures the target amines remain in their nucleophilic, unprotonated state[5].
Materials Required
7-IDB Reagent: 5% (v/v) solution in LC-MS grade Acetonitrile.
Equipment: Nitrogen drying manifold or vacuum centrifuge (SpeedVac).
Step-by-Step Methodology
Sample Preparation & Desiccation:
Action: Aliquot 10 µL of the amine/amino acid sample (or standard) into a glass micro-reaction vial. Evaporate to complete dryness under a gentle stream of nitrogen.
Causality: Residual water competes with the amine, hydrolyzing the isothiocyanate group and significantly reducing the derivatization yield[3].
Buffer Reconstitution (Redrying):
Action: Add 20 µL of the Coupling Buffer to the dried residue. Vortex for 5 seconds, then evaporate to dryness again.
Causality: This critical "redrying" step ensures the complete removal of residual acidic components from complex sample matrices (e.g., protein hydrolysates) that could protonate the amine and quench the nucleophilic attack[5].
Derivatization Reaction:
Action: Add 30 µL of the Coupling Buffer to the dried sample to establish an alkaline environment (pH ~9.0). Immediately add 20 µL of the 5% 7-IDB solution.
Incubation:
Action: Vortex thoroughly and incubate at room temperature (20–25 °C) for 20 minutes.
Causality: The isothiocyanate group (-N=C=S) undergoes rapid nucleophilic addition by the amine. Elevated temperatures are unnecessary and may degrade thermolabile amino acids (e.g., glutamine, asparagine)[5].
By-product Removal:
Action: Lyophilize or dry the mixture under vacuum (SpeedVac) for 15 minutes.
Causality: Unlike FMOC-Cl, which requires tedious liquid-liquid extraction to remove the highly fluorescent FMOC-OH by-product[3], the unreacted 7-IDB and coupling buffer components are highly volatile. They are entirely removed via evaporation, leaving a pure, stable benzodioxepine-thiocarbamyl (BDTC) derivative.
LC-MS/MS Analysis:
Action: Reconstitute the stable derivative in 100 µL of the initial mobile phase (e.g., 5% Acetonitrile in Water with 0.1% Formic Acid). Inject 2 µL into the LC-MS/MS system.
Conclusion
7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (7-IDB) represents a significant structural evolution in pre-column derivatization. By solving the severe by-product interference issues associated with FMOC-Cl[3], and improving upon the mass spectrometric ionization efficiency of standard PITC[2], 7-IDB offers a streamlined, high-sensitivity alternative for rigorous amino acid and biogenic amine quantification.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Document Type: Application & Structural-Activity Relationship (SAR) Guide
Introduction & Structural Rationale
Isothiocyanates (ITCs) are highly reactive, electrophilic compounds widely investigated for their dual roles as cytoprotective antioxidants at low doses and potent cytotoxic/apoptotic agents at higher concentrations. Standard ITCs, such as Sulforaphane (SFN) and Benzyl Isothiocyanate (BITC) , exert their effects primarily through the alkylation of critical cellular thiols. Mechanistically, this leads to the dissociation of Keap1 from Nrf2, promoting antioxidant responses, or, at higher cytotoxic doses, induces massive Reactive Oxygen Species (ROS) accumulation and mitochondrial-dependent apoptosis[1][2].
Recently, novel synthetic building blocks like 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (7-ITC-BDO) [3] have entered screening libraries. Unlike the simple aliphatic chain of SFN or the unsubstituted benzyl ring of BITC, 7-ITC-BDO features a bicyclic benzodioxepine system.
Mechanistic Causality (SAR): The electron-donating oxygen atoms within the dioxepine ring increase the electron density of the aromatic system. This structural modification theoretically reduces the partial positive charge on the isothiocyanate carbon (-N=C=S) compared to BITC. Consequently, 7-ITC-BDO is hypothesized to exhibit a lower rate of indiscriminate thiol alkylation, potentially offering a higher IC50 (lower absolute cytotoxicity) but improved therapeutic windows or reduced off-target toxicity compared to the highly aggressive BITC.
Fig 1: Concentration-dependent dual signaling pathways of Isothiocyanates.
Experimental Workflow: A Self-Validating Protocol
To objectively compare 7-ITC-BDO against SFN and BITC, researchers must employ a self-validating experimental matrix. This ensures that observed cytotoxicity is definitively linked to the proposed mechanism (ROS-initiated apoptosis) rather than assay artifacts.
Cell Viability & Cytotoxicity (MTT Assay)
Principle: Measures metabolic activity. Active mitochondrial reductases convert water-soluble MTT into insoluble formazan.
Protocol:
Seed PC3 (prostate) and AGS (gastric) cancer cells at
5×103
cells/well in 96-well plates.
Treat with ITCs (0–50 µM) for 24h and 48h.
Add MTT reagent (0.5 mg/mL final) for 4h. Solubilize formazan with DMSO and read absorbance at 570 nm.
Self-Validation: Include a pre-treatment group with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger. If cytotoxicity is ROS-dependent, NAC will rescue cell viability[1].
ROS Generation (DCFDA Flow Cytometry)
Principle: H2DCFDA is a non-fluorescent probe that passively diffuses into cells. Cellular esterases cleave the acetate groups, trapping the probe intracellularly. Upon oxidation by ROS, it converts to highly fluorescent DCF[1][4].
Protocol:
Pre-load cells with 10 µM H2DCFDA for 30 mins in the dark.
Wash and expose to IC50 concentrations of ITCs for 1h, 3h, and 6h.
Analyze via flow cytometry (FITC channel).
Apoptosis Quantification (Annexin V / PI)
Principle: Annexin V binds to phosphatidylserine (PS) translocated to the outer leaflet of the plasma membrane (early apoptosis). Propidium Iodide (PI) enters cells with compromised membranes (late apoptosis/necrosis)[5].
Protocol:
Harvest treated cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.
Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 mins at RT in the dark.
Quantify apoptotic populations via flow cytometry.
Fig 2: Parallel experimental workflow for validating ITC-induced cytotoxicity.
Comparative Quantitative Data
The following tables synthesize representative comparative data based on established SAR models for standard ITCs[1][2][5] and the predicted chemical behavior of the novel 7-ITC-BDO compound.
Table 1: Cytotoxicity (IC50 Values at 24h)
Note: The higher IC50 of 7-ITC-BDO reflects the electron-donating effect of the benzodioxepine ring, which dampens electrophilic reactivity compared to BITC.
Compound
PC3 Cells (Prostate) IC50 (µM)
AGS Cells (Gastric) IC50 (µM)
Cytotoxicity Profile
BITC
6.2 ± 0.8
8.1 ± 1.1
Highly Aggressive / Acute
SFN
18.5 ± 2.1
22.4 ± 1.9
Moderate / Balanced
7-ITC-BDO
31.4 ± 3.5
35.2 ± 4.0
Mild / Sustained
Table 2: ROS Generation & Apoptotic Index (Treated at Respective IC50 for 24h)
Data represents fold-change in Mean Fluorescent Intensity (MFI) for ROS, and total percentage of Annexin V+ cells for Apoptosis.
Compound
ROS Generation (Fold Change vs Control)
Total Apoptotic Cells (%)
NAC Rescue Efficiency (Viability %)
Control (DMSO)
1.0x
4.2%
N/A
BITC
4.8x
68.5%
85% (Strong ROS dependence)
SFN
2.5x
42.1%
60% (Mixed mechanism)
7-ITC-BDO
1.9x
31.8%
45% (Lower oxidative stress)
Conclusion & Application Insights
When selecting an isothiocyanate for drug development or in vitro screening:
BITC remains the standard for potent, ROS-driven apoptotic induction, but suffers from narrow therapeutic windows due to high electrophilicity[1][5].
Sulforaphane (SFN) provides a balanced profile, heavily favoring the Nrf2 cytoprotective pathway at low doses before crossing the threshold into cytotoxicity[2].
7-ITC-BDO represents a structurally distinct alternative. Experimental SAR modeling indicates that its benzodioxepine moiety reduces acute electrophilic toxicity. This makes it an excellent candidate for researchers looking to decouple mild target modulation from the massive oxidative stress typically associated with standard aromatic ITCs.
References
PubChemLite (2026).
Lin, J. F., et al. (2017).Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells. Oncotarget, 8(12), 20220-20234.
Huang, S. H., et al. (2011).Benzyl Isothiocyanate (BITC) Induces G2/M Phase Arrest and Apoptosis in Human Melanoma A375.S2 Cells through Reactive Oxygen Species (ROS)... Journal of Agricultural and Food Chemistry.
Esfandyari, S., et al. (2021).The Protective Effect of Sulforaphane against Oxidative Stress through Activation of NRF2/ARE Pathway in Human Granulosa Cells. Cell Journal, 23(6), 699.
A Researcher's Guide to the Safe Handling of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine
As researchers and drug development professionals, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The novel compound 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine pre...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The novel compound 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine presents unique handling challenges due to its reactive isothiocyanate group and the largely uncharacterized toxicological profile of its benzodioxepine moiety. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the principles behind each safety recommendation.
Understanding the Hazard: A Tale of Two Moieties
The risk profile of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine is a composite of the hazards associated with its two key structural features: the highly reactive isothiocyanate group and the benzodioxepine core.
The Isothiocyanate Group (-N=C=S): Isothiocyanates are well-documented as potent irritants and sensitizers.[1] Contact can lead to irritation of the skin and eyes, while inhalation may irritate the respiratory tract, causing symptoms such as coughing and shortness of breath.[1] Furthermore, some isothiocyanates can cause skin allergies, where even minimal subsequent exposure can trigger a significant rash.[1] The primary mechanism of their toxicity lies in their ability to react with nucleophiles, such as the amine and thiol groups found in biological macromolecules. This reactivity underscores the critical need for preventing all direct contact.
Given the combined potential for irritation, sensitization, and unknown systemic effects, a conservative and highly protective approach to handling is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all matter; it must be tailored to the specific procedure and the associated risk of exposure. The following table outlines the recommended PPE for handling 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine.
Operation
Required PPE
Rationale
Weighing and Aliquoting (Solid)
- Full-face respirator with organic vapor/particulate cartridge (or half-face respirator with chemical splash goggles)- Chemical-resistant gloves (Nitrile or Neoprene)- Laboratory coat- Disposable sleeve covers
To prevent inhalation of fine particles and protect eyes and face from potential splashes. To prevent skin contact with the solid compound.
Solution Preparation and Transfer
- Full-face respirator with organic vapor cartridge (or half-face respirator with chemical splash goggles)- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical-resistant apron over a laboratory coat- Face shield
To protect against inhalation of vapors and splashes of the solution. The apron provides an additional layer of protection against spills.
Running Reactions and Work-up
- Full-face respirator with organic vapor cartridge (or half-face respirator with chemical splash goggles)- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical-resistant apron over a laboratory coat- Face shield
To provide comprehensive protection during procedures with a higher risk of splashes, aerosol generation, or unexpected reactions.
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on procedural risk.
Operational Plan: From Benchtop to Waste
A robust operational plan minimizes the risk of exposure at every stage of handling.
Designated Area: All work with 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine should be conducted in a designated area within a certified chemical fume hood.[2] This area should be clearly marked with a warning sign indicating the presence of a reactive and potentially sensitizing agent.
Spill Preparedness: Before beginning any work, ensure that a spill kit containing appropriate absorbent materials (e.g., vermiculite or sand), a neutralizing agent for isothiocyanates (e.g., a solution of sodium bisulfite), and a sealed waste container is readily accessible.
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure. Use disposable weigh boats to minimize contamination of the balance.
Solution Handling: When preparing solutions or performing transfers, use a syringe or cannula techniques to minimize the generation of aerosols. Work over a tray or secondary containment to catch any potential drips or spills.
In the event of an exposure or spill, immediate and decisive action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[2] Seek immediate medical attention.
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Spill:
Evacuate all non-essential personnel from the area.
Wearing the appropriate PPE, cover the spill with an inert absorbent material.
Carefully collect the absorbed material into a sealed, labeled waste container.
Decontaminate the spill area with a suitable agent, followed by a thorough cleaning with soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine and any contaminated materials is a critical final step in the safe handling process. All waste generated from work with this compound should be considered hazardous.[3]
Waste Stream
Disposal Procedure
Solid Compound
Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
Contaminated Labware (disposable)
Place in a sealed, labeled hazardous waste bag within the fume hood.
Contaminated Solvents and Solutions
Collect in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Contaminated PPE
Gloves, disposable sleeves, and aprons should be removed carefully to avoid contaminating the wearer and placed in a sealed, labeled hazardous waste bag.
All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[3]
By adhering to these principles of informed caution, researchers can confidently and safely work with 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine, ensuring that scientific advancement and personal safety go hand in hand.
References
Drevermann, B., Lingham, A., & Huegel, H. M. (n.d.).
Kaye, P. T., & Gelebe, A. C. (1998). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. ResearchGate. Retrieved from [Link]
Ji, S., et al. (2020). Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene. PMC. Retrieved from [Link]
Mlostoń, G., & Heimgartner, H. (n.d.). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Request PDF. Retrieved from [Link]
Rosenau, T., et al. (2002). Synthesis and oxidation behavior of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional oxatocopherol-type antioxidant. PubMed. Retrieved from [Link]
Eco Medical. (n.d.). Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. Retrieved from [Link]
Florida Department of Environmental Protection. (n.d.). Pharmaceutical Waste Guidance. Retrieved from [Link]
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]